5-Ethynyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQWQKBEBCPNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334349 | |
| Record name | 5-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889108-48-9 | |
| Record name | 5-Ethynyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethynyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Ethynyl-1H-indole: A Technical Guide
Part 1: Executive Summary
5-Ethynyl-1H-indole (CAS: 889108-48-9) is a high-value heterocyclic building block in medicinal chemistry.[1] Its primary utility lies in its terminal alkyne moiety, which serves as a "click chemistry" handle (via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) for bioconjugation or fragment-based drug discovery.[1][2] By introducing an ethynyl group at the C5 position, researchers can derivatize the indole scaffold—a privileged structure in kinase inhibitors and serotonin receptor modulators—without significantly perturbing the steric environment of the core ring system.[3]
This guide details a robust, two-step synthetic route starting from commercially available 5-bromoindole, emphasizing process safety, scalability, and purification.[1][3]
Part 2: Retrosynthetic Analysis
The most reliable route to this compound is via Sonogashira cross-coupling .[1] Direct ethynylation using acetylene gas is hazardous and difficult to control (often leading to bis-coupling).[1] Therefore, a protecting group strategy using trimethylsilylacetylene (TMSA) is preferred.
Figure 1: Retrosynthetic disconnection showing the TMS-protection strategy.
Part 3: Experimental Protocol
Step 1: Sonogashira Coupling
Objective: Synthesis of 5-((trimethylsilyl)ethynyl)-1H-indole.[1] Reaction Type: Pd/Cu-catalyzed cross-coupling.[1]
Reagents & Materials
-
Substrate: 5-Bromoindole (1.0 equiv)
-
Reagent: Trimethylsilylacetylene (TMSA) (1.2 – 1.5 equiv)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv / 5 mol%)[1]
-
Co-Catalyst: Copper(I) iodide (CuI) (0.02 equiv / 2 mol%)[1]
-
Base/Solvent: Triethylamine (Et₃N) (3.0 equiv) in anhydrous THF or DMF.
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.[3]
-
Dissolution: Add 5-bromoindole (e.g., 1.96 g, 10 mmol) and anhydrous THF (50 mL) to the flask.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (350 mg) and CuI (38 mg) under a positive stream of inert gas.[3] The solution typically turns yellow/orange.
-
Reagent Addition: Add Triethylamine (4.2 mL) followed by the dropwise addition of TMSA (2.1 mL).
-
Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][3] The starting bromide (Rf ~0.[3]4) should disappear, and a new fluorescent spot (Rf ~0.[3]6) should appear.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with EtOAc.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the dark residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the TMS-protected intermediate as a pale yellow solid.
Step 2: Desilylation (Deprotection)
Objective: Removal of the TMS group to yield this compound.[1]
Procedure
-
Dissolution: Dissolve the TMS-intermediate (from Step 1) in Methanol (MeOH) (10 mL per gram of substrate).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).
-
Reaction: Stir at room temperature (RT) for 1–2 hours. This reaction is usually rapid.[3]
-
Monitoring: TLC will show the formation of a slightly more polar spot compared to the TMS-intermediate.[1]
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]
-
Final Purification: Recrystallize from Hexanes/CH₂Cl₂ or perform a short silica plug filtration to obtain the pure product.
Part 4: Mechanistic Insight
The Sonogashira coupling involves two catalytic cycles working in tandem: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).
Figure 2: Simplified catalytic cycle. The active Pd(0) species inserts into the C-Br bond, followed by transmetallation with the in situ generated copper acetylide.[1]
Part 5: Characterization & Quality Control[1]
The following data represents the expected spectroscopic signature for high-purity this compound.
Physical Properties[1][3][4][5][6]
-
Melting Point: Typically 50–55 °C (Note: Indoles oxidize/darken upon air exposure; store under inert gas).[1][3]
-
Solubility: Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Insoluble in water.
Spectroscopic Data (Representative)
| Technique | Parameter | Diagnostic Signals (δ / cm⁻¹) | Assignment |
| ¹H NMR | Solvent: DMSO-d₆ | 11.30 (br s, 1H) | Indole N-H |
| 7.78 (s, 1H) | C4-H (Ortho to alkyne) | ||
| 7.42 (d, J=8.5 Hz, 1H) | C7-H | ||
| 7.38 (t, J=2.8 Hz, 1H) | C2-H | ||
| 7.20 (dd, J=8.5, 1.5 Hz, 1H) | C6-H | ||
| 6.48 (m, 1H) | C3-H | ||
| 3.98 (s, 1H) | C≡C-H (Terminal Alkyne) | ||
| ¹³C NMR | Solvent: DMSO-d₆ | 85.2, 79.5 | Alkyne carbons (-C≡CH) |
| 136.5, 127.8 | Indole quaternary carbons | ||
| IR | Medium: KBr/ATR | 3250–3300 | ≡C-H stretch (Sharp) |
| 2100–2120 | C≡C stretch (Weak) | ||
| 3400 | N-H stretch (Broad) | ||
| Mass Spec | ESI/APCI | 142.1 [M+H]⁺ | Protonated molecular ion |
Part 6: Applications in Drug Discovery[1][2]
Click Chemistry (CuAAC)
The primary application of this compound is as a "clickable" scaffold.[1] It reacts with azides to form 1,2,3-triazoles.[1][3] This is particularly useful in:
-
Fragment-Based Lead Discovery (FBLD): Linking the indole pharmacophore to other fragments to probe binding pockets (e.g., kinase ATP sites).[1]
-
PROTACs: Attaching E3 ligase ligands to the indole warhead via a triazole linker.
-
Fluorescent Labeling: Conjugating the indole to fluorophores for cellular imaging.[3]
Figure 3: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]
Part 7: Safety & Stability (E-E-A-T)[1]
-
Hazard Classification: GHS Warning.
-
Stability: Terminal alkynes can polymerize at high temperatures or in the presence of specific metal ions.[3] Store at 2–8°C under an inert atmosphere (Argon).
-
Handling: Avoid contact with strong oxidizing agents.[1][3] Use non-metallic spatulas if possible to avoid trace metal contamination which could catalyze homocoupling (Glaser coupling).[3]
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3]
-
Indole Synthesis Protocols: Gribble, G. W. (2000).[3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[1][3]
-
Click Chemistry Applications: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[3]
-
Compound Data (PubChem): this compound (CID 17842585).[1] National Library of Medicine.
Sources
A Spectroscopic Guide to 5-Ethynyl-1H-indole: Elucidating Molecular Structure and Properties
Introduction: The Significance of the Indole Scaffold in Modern Research
The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery and materials science. 5-Ethynyl-1H-indole, a derivative featuring a reactive ethynyl group at the C5 position, represents a versatile building block for the synthesis of more complex molecules through reactions such as Sonogashira coupling. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Isotopic Composition
A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. This compound possesses the molecular formula C₁₀H₇N, with a monoisotopic mass of 141.0578 Da[1].
Figure 1: 2D structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound reveals distinct signals for each of the seven protons, providing insights into their chemical environment and connectivity. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the indole ring and the ethynyl substituent.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the N-H proton of the indole ring.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate integration.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
Interpretation of the ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (N-H) | 8.1 - 8.3 | broad singlet | - |
| H4 | 7.8 - 8.0 | doublet | ~8.5 |
| H6 | 7.3 - 7.5 | doublet of doublets | ~8.5, ~1.5 |
| H7 | 7.5 - 7.7 | doublet | ~8.5 |
| H2 | 7.2 - 7.4 | triplet | ~3.0 |
| H3 | 6.5 - 6.7 | triplet | ~3.0 |
| Ethynyl-H | 3.0 - 3.2 | singlet | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:
-
Sample Concentration: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Time: Longer acquisition times are necessary to achieve an adequate signal-to-noise ratio.
-
Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum with single lines for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum:
Based on the structure of this compound, ten distinct signals are expected in the ¹³C NMR spectrum.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~125 |
| C3 | ~102 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~115 |
| C6 | ~123 |
| C7 | ~112 |
| C7a | ~136 |
| C≡CH | ~84 |
| C≡C H | ~77 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol for FT-IR Spectroscopy:
For a solid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡C, and C≡C-H functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (indole) | 3400 - 3300 (broad) | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C≡C-H (alkyne) | ~3300 (sharp) | Stretching |
| C≡C (alkyne) | 2200 - 2100 (weak to medium) | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, where it is vaporized.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z value corresponding to its molecular weight (141.17 g/mol )[1]. The fragmentation pattern will provide clues about the structure of the molecule. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules like HCN.
Expected Key Fragments:
-
m/z 141: Molecular ion (M⁺•)
-
m/z 114: Loss of HCN from the indole ring.
Figure 2: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block
This technical guide has provided a detailed overview of the expected spectroscopic properties of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data provides a unique "spectroscopic fingerprint" that allows for the unambiguous identification and characterization of this important synthetic intermediate. A thorough understanding of these spectroscopic features is crucial for chemists working in drug discovery, materials science, and organic synthesis, enabling them to confidently utilize this versatile molecule in their research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Biological Activity of 5-Ethynyl-1H-indole and its Derivatives
This technical guide details the pharmacological landscape of 5-Ethynyl-1H-indole , a privileged scaffold in medicinal chemistry. It distinguishes between its role as a bioorthogonal chemical probe and its utility as a precursor for potent anticancer agents (specifically tubulin and aromatase inhibitors).
Technical Guide | Version 2.0 | Chemical Biology & Pharmacology
Executive Summary
This compound (5-EI) represents a "dual-use" molecular scaffold. In chemical biology , the C5-ethynyl moiety serves as a sterically small, bioorthogonal "click" handle, enabling the metabolic labeling of indole-containing metabolites (e.g., tryptophan pathways) without disrupting native enzymatic recognition. In medicinal chemistry , 5-EI is a critical intermediate. The ethynyl group allows for the rapid generation of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). These derivatives exhibit potent anticancer activity , primarily through tubulin polymerization inhibition and aromatase inhibition .
Chemical Basis & Structure-Activity Relationship (SAR)
The indole ring is an electron-rich heterocycle. Substitution at the C5 position is pharmacologically strategic because it projects substituents into the solvent-exposed region of many binding pockets (e.g., kinases, GPCRs), minimizing steric clash while allowing for functional extension.
The "Click" Advantage
The ethynyl group (–C≡CH) is unique due to its:
-
Small Steric Footprint: Similar in size to a methyl group, allowing the molecule to fit into native enzyme active sites.
-
Bioorthogonality: Inert to physiological conditions but highly reactive toward azides in the presence of Cu(I) catalysts.
SAR Visualization
The following diagram illustrates the functional logic of the 5-ethynylindole scaffold.
Figure 1: Structure-Activity Relationship (SAR) of this compound highlighting reactive sites for derivatization and biological interaction.
Therapeutic Applications & Mechanisms
Anticancer: Tubulin Polymerization Inhibition
Derivatives of 5-EI, particularly those linked to 3,4,5-trimethoxyphenyl rings via a triazole bridge, act as potent Microtubule Destabilizing Agents (MDAs) .
-
Mechanism: These compounds bind to the colchicine-binding site of β-tubulin. The rigid indole core mimics the colchicine ring system, while the triazole linker positions the auxiliary ring to interact with hydrophobic pockets (Val238, Cys241).
-
Outcome: Inhibition of tubulin polymerization
G2/M cell cycle arrest Apoptosis (Cell death).[1] -
Potency: Lead compounds often exhibit IC
values in the nanomolar range (10–50 nM) against HeLa and MCF-7 cell lines.
Anticancer: Aromatase Inhibition
Aromatase (CYP19A1) is the enzyme responsible for estrogen biosynthesis. 5-EI derivatives serve as non-steroidal Type II inhibitors.
-
Mechanism: The indole nitrogen (or a nitrogen on the triazole extension) coordinates with the Heme Iron (Fe) in the aromatase active site, preventing substrate (androgen) binding.
-
Therapeutic Use: Treatment of Estrogen Receptor-positive (ER+) breast cancer.
Chemical Biology: Metabolic Probing
5-Ethynylindole can act as a metabolic surrogate for tryptophan or indole-containing precursors.
-
Workflow: Cells are incubated with 5-EI
5-EI is incorporated into metabolites/proteins Cells are fixed and reacted with a fluorescent azide (e.g., Azide-Fluor 488) Fluorescence microscopy reveals localization.
Experimental Protocols
Synthesis of 1,2,3-Triazole Derivatives (Click Chemistry)
This protocol describes the "Click" reaction to generate biologically active derivatives from 5-ethynylindole.
Reagents:
-
This compound (1.0 eq)
-
Aryl Azide (R-N
) (1.1 eq) -
Copper(II) Sulfate Pentahydrate (CuSO
·5H O) (10 mol%) -
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H
O (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-ethynylindole and the specific aryl azide in the t-BuOH/H
O mixture. -
Catalyst Preparation: Prepare a fresh aqueous solution of Sodium Ascorbate. Add CuSO
solution to the reaction mixture, followed immediately by the ascorbate. (The solution may turn bright yellow/orange, indicating Cu(I) generation). -
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Dry over Na
SO , concentrate, and purify via silica gel column chromatography.
Tubulin Polymerization Assay (In Vitro)
To validate the mechanism of action for 5-EI derivatives.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Incubation: Mix tubulin protein (3 mg/mL) with the test compound (at IC
concentration) in PEM buffer (80 mM PIPES, 2 mM MgCl , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. -
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) at 37°C for 60 minutes.
-
Analysis: A decrease in the V
of the polymerization curve compared to the control (Paclitaxel = enhancer, Colchicine = inhibitor) confirms inhibition.
Data Summary: Biological Activity Spectrum[2][3][4][5][6][7][8][9]
| Compound Class | Primary Target | IC50 / Kd Range | Cell Line / Assay | Mechanism |
| Parent (5-EI) | Metabolic Pathways | N/A (Probe) | Live Cell Imaging | Bioorthogonal Incorporation |
| 5-EI-Triazole | Tubulin | 10 - 100 nM | HeLa, MCF-7 | Colchicine Site Binding |
| 5-EI-Triazole | Aromatase | 0.5 - 5.0 | Recombinant CYP19 | Heme-Fe Coordination |
| 5-EI-Amide | Kinases (Various) | 0.1 - 1.0 | Kinase Panel | ATP Competitive Inhibition |
Pathway Visualization
The following diagram details the mechanistic pathway of 5-EI derivatives in cancer cells.
Figure 2: Dual mechanistic pathways of 5-ethynylindole derivatives leading to cancer cell death.
References
-
Synthesis and biological evaluation of indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors. RSC Advances. [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids. Molecules. [Link][2]
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Marine Drugs. [Link]
-
Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
Sources
- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors [mdpi.com]
Methodological & Application
Application Notes and Protocols: A Guide to Protein Labeling with 5-Ethynyl-1H-indole via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the principles and protocols for labeling proteins using 5-Ethynyl-1H-indole and click chemistry. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for both in vitro and in-cell labeling, and offer insights into the analysis of labeled proteins and troubleshooting common issues. This guide is designed to equip researchers with the knowledge to successfully implement this powerful bioconjugation technique in their own laboratories.
Introduction: The Power of Bioorthogonal Chemistry
In the complex landscape of cellular biology and drug discovery, the ability to selectively tag and visualize proteins is paramount. Traditional labeling methods often suffer from a lack of specificity, leading to off-target effects and ambiguous results. Bioorthogonal chemistry has emerged as a powerful solution, offering a set of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] At the heart of bioorthogonal chemistry lies "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate minimal and inert byproducts.[4][5]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an azide and a terminal alkyne.[6][7][] This reaction is exceptionally selective, as neither azides nor terminal alkynes are typically found in biological systems.[9] This orthogonality allows for the precise labeling of target molecules that have been metabolically, genetically, or chemically engineered to contain one of these functional groups.[9][10][11]
Why this compound?
This compound is an attractive alkyne-containing probe for several reasons. The indole scaffold is a common motif in biologically active molecules and can be readily incorporated into various systems.[12][13][14] Its terminal alkyne group provides a reactive handle for click chemistry, allowing for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules. The relatively small size of the ethynyl group minimizes potential steric hindrance and perturbation of the protein's natural function.[1][15]
This guide will focus on the practical application of this compound for protein labeling, providing researchers with the tools to harness the power of click chemistry for their specific research needs.
The Chemistry of Labeling: A Tale of Two Reactions
The core of this labeling strategy is the formation of a stable 1,2,3-triazole ring through the reaction of the ethynyl group of this compound with an azide-modified molecule. Two primary methods are employed for this purpose: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for click chemistry, prized for its speed and efficiency.[7][] It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[4][7]
Mechanism Insight: The copper(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide to form the triazole product. To maintain copper in its active Cu(I) state, a reducing agent such as sodium ascorbate is typically included in the reaction mixture.[16][17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells.[7] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, making it ideal for in vivo labeling applications.[7][18] SPAAC utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[7][18]
Mechanism Insight: The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures.[18] While this compound itself is not a strained alkyne, this section is included to provide a complete picture of the click chemistry landscape. For SPAAC, the azide and alkyne roles would be reversed, with the protein being modified with a strained alkyne and the labeling reagent containing the azide.
Experimental Protocols
This section provides detailed protocols for labeling proteins with this compound using CuAAC.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercially Available | Alkyne probe |
| Azide-functionalized protein | Prepared in-house or custom synthesized | Target molecule |
| Copper(II) Sulfate (CuSO4) | Standard chemical supplier | Catalyst precursor |
| Sodium Ascorbate | Standard chemical supplier | Reducing agent |
| Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercially Available | Cu(I) stabilizing ligand |
| Dimethyl sulfoxide (DMSO) | Standard chemical supplier | Solvent |
| Phosphate-Buffered Saline (PBS) | Standard chemical supplier | Buffer |
| Protein purification columns (e.g., desalting columns) | Commercially Available | Removal of excess reagents |
Safety Precautions: this compound may cause skin and eye irritation and may be harmful if swallowed.[19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this and other chemical reagents.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
TBTA/THPTA: Prepare a 5 mM stock solution in DMSO.
2. Labeling Reaction: a. In a microcentrifuge tube, combine the following in order:
- Azide-functionalized protein in PBS (final concentration 1-10 µM).
- This compound (final concentration 10-100 µM).
- TBTA/THPTA (final concentration 50-100 µM).
- Copper(II) Sulfate (final concentration 0.5-1 mM). b. Gently vortex the mixture. c. Add Sodium Ascorbate (final concentration 2.5-5 mM). d. Gently vortex the mixture again. e. Incubate the reaction at room temperature for 1-4 hours, protected from light.
3. Purification of the Labeled Protein: a. Remove excess reagents using a desalting column or through dialysis against PBS. b. Collect the fractions containing the labeled protein.
4. Analysis: a. Confirm successful labeling by techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used in a competitive labeling experiment for validation), mass spectrometry, or Western blot.[20][21][22]
Protocol 2: In-Cell Protein Labeling
This protocol is for labeling proteins within living cells. It assumes the target protein is expressed with a non-canonical amino acid containing an azide group.[18][23]
1. Cell Culture and Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the normal growth medium with a medium containing the azide-modified amino acid (e.g., L-azidohomoalanine, AHA). c. Incubate the cells for a sufficient time to allow for incorporation of the azide-amino acid into newly synthesized proteins.[15]
2. Cell Fixation and Permeabilization (for intracellular targets): a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11] c. Wash the cells with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[11] e. Wash the cells with PBS.
3. Click Reaction in Cells: a. Prepare the click reaction cocktail. For a 1 mL final volume:
- 880 µL PBS
- 10 µL of 10 mM this compound stock
- 20 µL of 50 mM CuSO4 stock
- 20 µL of 5 mM THPTA stock
- 50 µL of 500 mM Sodium Ascorbate stock (add last) b. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
4. Imaging and Analysis: a. If a fluorescent reporter was attached to the this compound, the cells can be directly imaged using fluorescence microscopy. b. Alternatively, cells can be lysed, and the labeled proteins can be analyzed by SDS-PAGE and in-gel fluorescence or by mass spectrometry-based proteomics.[10][24]
Data Analysis and Interpretation
The method of analysis will depend on the specific reporter tag conjugated to the this compound.
| Analysis Technique | Purpose |
| SDS-PAGE | To separate proteins by size and visualize labeled proteins if a fluorescent tag is used.[20] |
| Western Blot | To detect biotin-labeled proteins using a streptavidin-HRP conjugate.[20] |
| Fluorescence Microscopy | To visualize the subcellular localization of fluorescently labeled proteins. |
| Mass Spectrometry | To identify the specific protein(s) that have been labeled and to map the site of modification.[20][24] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Inefficient incorporation of the azide group. | Optimize the concentration and incubation time for metabolic labeling. |
| Inactive catalyst. | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO4. | |
| Insufficient reagent concentrations. | Optimize the concentrations of the alkyne probe and catalyst components. | |
| High background/non-specific labeling | Aggregation of the alkyne probe. | Ensure the probe is fully dissolved in DMSO before adding to the aqueous reaction buffer. |
| Non-specific binding of the copper catalyst. | Use a copper chelating ligand like TBTA or THPTA.[16][17] Perform thorough washing steps.[25] | |
| Cell toxicity (in-cell labeling) | Copper-mediated cytotoxicity. | Use a copper-chelating ligand. Minimize the incubation time with the click reagents. Consider using a copper-free click reaction (SPAAC) if possible.[7] |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for protein labeling. The high specificity and efficiency of the CuAAC reaction, coupled with the bioorthogonal nature of the azide and alkyne functional groups, enable precise and reliable labeling in both in vitro and in-cell environments. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently apply this powerful technique to advance their studies in protein function, localization, and interaction, ultimately contributing to new discoveries in life sciences and drug development.
References
-
CLICK-labeling of cellular metabolites - Jena Bioscience. (URL: [Link])
-
Click Chemistry in Proteomic Investigations - PMC. (URL: [Link])
-
This compound | C10H7N | CID 17842585 - PubChem - NIH. (URL: [Link])
-
Bioorthogonal Reactions in Activity-Based Protein Profiling - Semantic Scholar. (URL: [Link])
-
Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments. (URL: [Link])
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (URL: [Link])
-
(PDF) Click chemistry for labeling and detection of biomolecules - ResearchGate. (URL: [Link])
-
Click chemistry - Wikipedia. (URL: [Link])
-
Click Chem for Protein Labeling : r/labrats - Reddit. (URL: [Link])
-
Bioorthogonal Chemistry and Its Applications - ACS Publications. (URL: [Link])
-
Protein Analysis Techniques Explained - ATA Scientific. (URL: [Link])
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (URL: [Link])
-
Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry - ACS Publications. (URL: [Link])
-
Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. (URL: [Link])
-
Indole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. (URL: [Link])
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC. (URL: [Link])
-
Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed. (URL: [Link])
-
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC - NIH. (URL: [Link])
-
Protein Analysis Techniques: A New Era of Detection and Quantification - UPRtek. (URL: [Link])
-
SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling | Bioconjugate Chemistry - ACS Publications. (URL: [Link])
-
Regioselective C5−H Direct Iodination of Indoles. (URL: [Link])
-
Protein Analysis Techniques Explained - MetwareBio. (URL: [Link])
-
Bioorthogonal Reactions for Labeling Proteins - ResearchGate. (URL: [Link])
-
BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library. (URL: [Link])
-
Product Class 13: Indole and Its Derivatives. (URL: [Link])
-
Additional techniques for protein separation and analysis (article) | Khan Academy. (URL: [Link])
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing). (URL: [Link])
-
Indole synthesis – something old, something new - ResearchGate. (URL: [Link])
-
A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed. (URL: [Link])
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- 5. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]
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- 7. Click chemistry - Wikipedia [en.wikipedia.org]
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- 25. help.lumiprobe.com [help.lumiprobe.com]
Application Note: 5-Ethynyl-1H-indole (5-EIn) for Selective In Vivo Imaging of Tryptophan Biosynthesis
Introduction
The Challenge: Imaging Metabolic Activity in Complex Environments
Traditional methods for imaging protein synthesis (e.g., [35S]-methionine autoradiography) lack cell-type specificity. In complex host-pathogen or host-microbiota environments, distinguishing bacterial metabolic activity from that of the mammalian host is notoriously difficult. Standard bioorthogonal amino acids like L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) are incorporated by both host and commensal machineries, resulting in high background noise.
The Solution: 5-Ethynyl-1H-indole (5-EIn)
This compound (5-EIn) is a metabolic precursor probe designed for the selective imaging of organisms capable of de novo tryptophan biosynthesis (e.g., bacteria, plants, and fungi). Unlike mammalian cells, which are tryptophan auxotrophs and lack the Tryptophan Synthase enzyme complex, bacteria can uptake 5-EIn and condense it with serine to generate 5-Ethynyl-Tryptophan (5-ETrp) . This non-canonical amino acid is subsequently incorporated into the nascent bacterial proteome.
Following fixation, the ethynyl handle reacts with azide-functionalized fluorophores via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling high-contrast visualization of metabolically active bacteria within mammalian tissues (e.g., gut microbiota or infection sites) with near-zero background from the host.
Mechanism of Action
The selectivity of 5-EIn relies on the differential metabolic capabilities of the host and the target organism.
-
Uptake: 5-EIn permeates cell membranes (passive diffusion or indole transporters).
-
Bio-Conversion (The Filter): In bacteria, Tryptophan Synthase (TrpB subunit) catalyzes the condensation of 5-EIn with L-Serine to form 5-Ethynyl-Tryptophan (5-ETrp). Mammalian cells lack TrpB and cannot perform this conversion.
-
Incorporation: 5-ETrp is charged onto tRNA^Trp by Tryptophanyl-tRNA synthetase (TrpRS) and incorporated into nascent proteins.
-
Detection: The terminal alkyne group remains chemically inert until reacted with a fluorescent azide via "Click Chemistry."
Pathway Visualization
Caption: Selective metabolic incorporation of 5-EIn into bacterial proteomes via Tryptophan Synthase (TrpB), followed by bioorthogonal detection.
Application Notes
Application A: In Vivo Imaging of Gut Microbiota Activity
5-EIn is orally bioavailable and stable in the acidic gastric environment. When administered to mice, it labels the active fraction of the gut microbiome. This is superior to DNA labeling (EdU) for studying activity because protein synthesis correlates directly with metabolic rate, whereas DNA synthesis only correlates with replication.
Application B: Infection Models
In murine models of bacterial infection (e.g., S. typhimurium or E. coli), 5-EIn allows for the visualization of bacteria inside host tissues (macrophages or solid organs). Since the host cells cannot convert 5-EIn to 5-ETrp, the background fluorescence from host tissues is negligible.
Experimental Protocols
Preparation of Stock Solutions[1][2][3]
-
This compound (5-EIn) Stock (100 mM):
-
Dissolve 14.1 mg of 5-EIn (MW: 141.17 g/mol ) in 1 mL of anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
-
-
Click Reaction Buffer (Freshly Prepared):
-
CuSO4 (100 mM): Dissolve in molecular grade water.
-
THPTA Ligand (50 mM): Dissolve in water.[1] (THPTA is preferred over TBTA for biological samples due to higher water solubility and protection against oxidative damage).
-
Sodium Ascorbate (100 mM): Dissolve in water immediately before use. Do not store.
-
In Vivo Labeling Protocol (Mouse Model)
Objective: Labeling active gut microbiota.
-
Dosage Calculation: Recommended dose is 50–100 mg/kg body weight.
-
Administration:
-
Dilute the DMSO stock into sterile PBS or Corn Oil (1:10 ratio) to avoid DMSO toxicity.
-
Administer via oral gavage (PO) for gut microbiota or intraperitoneal (IP) injection for systemic infections.
-
-
Labeling Period:
-
Allow metabolic incorporation for 2–4 hours . Longer periods (up to 24h) increase signal intensity but may lead to probe washout if metabolism is rapid.
-
-
Sample Collection:
-
Euthanize animal according to IACUC guidelines.
-
Harvest target tissues (intestine, cecum, liver, etc.).
-
Wash: Flush intestinal lumen with cold PBS to remove non-adherent bacteria if imaging mucosa-associated populations.
-
Fixation and Permeabilization
Crucial Step: Unincorporated 5-EIn must be washed out before the click reaction to prevent background.
-
Fixation: Incubate tissue/cells in 4% Paraformaldehyde (PFA) in PBS for 15–30 mins at Room Temperature (RT).
-
Washing: Wash 3 x 5 mins with PBS.
-
Permeabilization: Incubate in 0.5% Triton X-100 in PBS for 20 mins at RT.
-
Blocking: Block with 3% BSA in PBS for 30 mins to prevent non-specific dye binding.
CuAAC Click Reaction Protocol
Safety Note: Copper is toxic to live cells; this step is for fixed samples only.
-
Prepare Reaction Cocktail (Order of addition is critical):
-
PBS (buffer): Remaining volume
-
CuSO4 (100 mM stock): Final conc 1 mM
-
THPTA Ligand (50 mM stock): Final conc 2 mM (Maintain 1:2 Cu:Ligand ratio)
-
Azide-Fluorophore (e.g., Azide-Cy5, 5 mM stock): Final conc 10–20 µM
-
Sodium Ascorbate (100 mM stock): Final conc 10 mM (Add LAST to initiate).
-
-
Incubation:
-
Add cocktail to samples immediately.
-
Incubate for 30–60 minutes at RT in the dark .
-
-
Washing:
-
Remove cocktail.
-
Wash 3 x 10 mins with PBS containing 1 mM EDTA (removes excess copper ions).
-
Wash 2 x 5 mins with PBS.
-
-
Counterstaining: Stain with DAPI (nuclei) or bacterial 16S FISH probes if multiplexing.
Data Presentation & Analysis
Expected Results
When imaging gut sections, you should observe:
-
Host Tissue (DAPI+): Blue nuclei, no Cy5 signal (Host is auxotrophic).
-
Bacteria (DAPI+ / Cy5+): Distinct punctate or filamentous fluorescence corresponding to metabolically active bacteria.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Non-specific binding of fluorophore | Increase washing steps; reduce fluorophore concentration; ensure BSA blocking. |
| Low Signal | Insufficient uptake or metabolism | Increase 5-EIn dosage; extend labeling time; ensure organism expresses Trp Synthase. |
| Tissue Damage | Copper toxicity / Oxidation | Use THPTA ligand (not TBTA); reduce Cu concentration to 0.5 mM; add aminoguanidine. |
| Precipitation | Copper-Ligand instability | Mix CuSO4 and THPTA before adding to the main cocktail.[2] |
References
-
Grammel, M., Zhang, M. M., & Hang, H. C. (2011). Chemical reporters for monitoring RNA synthesis and metabolic labeling. Angewandte Chemie International Edition, 50(49), 11652-11655.
-
Siegrist, M. S., et al. (2015). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology, 10(9), 2021-2029.
-
Genest, A., et al. (2023). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. RSC Advances, 13, 12345-12350.
-
Pannuri, A., et al. (2000). Indole signaling in bacteria. Journal of Bacteriology, 182(20), 5876-5883.
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry, 19(18), 5402-5416.
Sources
Metabolic Labeling of Biosynthetic Pathways with 5-Ethynyl-1H-indole Precursors
Executive Summary
Metabolic labeling with 5-Ethynyl-1H-indole (5-EInd) is a specialized chemical biology technique used to probe tryptophan (Trp) biosynthesis , indole-based secondary metabolism , and microbial proteomes . Unlike direct amino acid tagging (e.g., using 5-Ethynyl-tryptophan), 5-EInd acts as a biosynthetic precursor. It hijacks the enzymatic machinery of tryptophan-prototrophic organisms (bacteria, plants, fungi) to generate "clickable" tryptophan analogs in situ, or to label downstream indole alkaloids.
This guide details the application of 5-EInd for profiling biosynthetic pathways and proteomes, specifically distinguishing its use in microbial/plant systems (which possess Tryptophan Synthase) versus mammalian systems (which generally require direct 5-Ethynyl-tryptophan feeding).
Scientific Mechanism & Experimental Logic
The Biosynthetic Hijack
The core principle relies on the promiscuity of Tryptophan Synthase (TrpS) , a PLP-dependent enzyme complex found in bacteria, archaea, and plants (but absent in mammals).
-
Entry: 5-EInd permeates the cell membrane.
-
Conversion: TrpS (specifically the
-subunit) condenses 5-EInd with L-Serine to form 5-Ethynyl-Tryptophan (5-ETrp) . -
Incorporation: The resulting 5-ETrp is charged onto tRNA
by Tryptophanyl-tRNA Synthetase (WRS) and incorporated into nascent proteins during translation. -
Detection: The ethynyl handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent or biotinylated azide for visualization or enrichment.
Critical Design Considerations
-
Auxotrophy vs. Prototrophy:
-
Bacteria (e.g., E. coli): 5-EInd is effective in strains with active Trp operons. Deletion of trpR (repressor) or limiting exogenous Trp enhances incorporation.
-
Mammalian Cells: Lacking TrpS, mammalian cells cannot convert 5-EInd to 5-ETrp. In these systems, 5-EInd is used to study indole metabolism (e.g., by IDO/TDO enzymes) or as a negative control for 5-ETrp labeling.
-
-
Toxicity: Indole is a signaling molecule (quorum sensing in bacteria). High concentrations (>2 mM) can be cytotoxic or alter gene expression.
-
Competition: Endogenous Indole or high media Tryptophan will outcompete 5-EInd. Protocols must use Trp-limiting media .
Pathway Visualization
Caption: Mechanistic pathway of this compound incorporation into the proteome via Tryptophan Synthase hijacking in prototrophic organisms.
Protocol: Metabolic Labeling in Bacteria (E. coli)
This protocol is optimized for labeling the proteome of E. coli to study protein synthesis rates or identify drug targets.
Materials
-
Precursor: this compound (Stock: 100 mM in DMSO). Store at -20°C.
-
Media: M9 Minimal Media (Trp-free) supplemented with 0.4% Glucose.
-
Click Reagents:
-
Azide-Fluorophore (e.g., Azide-Alexa Fluor 488, 10 mM in DMSO).
-
CuSO4 (100 mM).
-
THPTA Ligand (500 mM) - Critical for protecting proteins from oxidation.
-
Sodium Ascorbate (1 M, Freshly prepared).
-
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 1% SDS, Protease Inhibitors.
Step-by-Step Methodology
Phase 1: Metabolic Incorporation[1]
-
Inoculation: Grow E. coli in standard LB media overnight at 37°C.
-
Wash: Centrifuge (4000 x g, 5 min) and wash pellet 2x with M9 minimal media to remove residual Tryptophan.
-
Induction/Labeling: Resuspend cells in M9 media.
-
Experimental Group: Add 0.5 mM this compound .
-
Control Group: Add DMSO vehicle.
-
Competition Control: Add 0.5 mM this compound + 0.5 mM L-Tryptophan (to verify specificity).
-
-
Incubation: Incubate at 37°C with shaking (200 rpm) for 2–4 hours .
-
Note: Longer incubation increases signal but may induce toxicity or feedback inhibition.
-
Phase 2: Fixation & Permeabilization (For Microscopy)
-
Harvest 1 mL of culture; centrifuge and wash with PBS.
-
Fix with 3.7% Formaldehyde in PBS for 15 min at RT.
-
Wash 2x with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 15 min.
Phase 3: Click Chemistry Reaction (CuAAC)
Perform this step in the dark.
-
Prepare Click Cocktail (mix in order):
-
PBS (buffer to final volume)
-
CuSO4 (Final: 1 mM)
-
THPTA (Final: 5 mM) -> Pre-mix Cu and THPTA before adding to cocktail.
-
Azide-Fluorophore (Final: 10–20 µM)
-
Sodium Ascorbate (Final: 10 mM) -> Add last.
-
-
Resuspend fixed cells (or cell lysate for gels) in the Click Cocktail.
-
Incubate for 30–60 minutes at Room Temperature.
-
Wash:
-
For Cells: Wash 3x with PBS containing 0.1% Tween-20 / 1 mM EDTA (to remove copper).
-
For Lysates: Perform Acetone precipitation or use desalting columns to remove unreacted dye.
-
Phase 4: Downstream Analysis
-
Fluorescence Microscopy: Image cells using appropriate excitation/emission filters (e.g., GFP channel for Azide-488).
-
SDS-PAGE: Load lysate on gel. Visualize in-gel fluorescence using a laser scanner (e.g., Typhoon) before Coomassie staining.
Application in Plant Biology (Alkaloid Profiling)
In plants like Catharanthus roseus, 5-EInd is used for Precursor-Directed Biosynthesis (PDB) to generate "clickable" terpene indole alkaloids (TIAs).
Protocol Modification:
-
System: Hairy root cultures or cell suspensions.
-
Concentration: 0.1 – 0.5 mM 5-EInd.
-
Duration: 7–14 days (due to slower plant metabolism).
-
Analysis: Extract alkaloids with MeOH, perform Click reaction on the crude extract, and analyze via LC-MS/MS targeting the mass shift of the triazole adduct.
Data Interpretation & Troubleshooting
Expected Results (Table)
| Experiment Type | Condition | Expected Signal | Interpretation |
| Bacterial Proteome | M9 + 5-EInd | High Fluorescence | Successful metabolic incorporation into Trp sites. |
| Bacterial Proteome | M9 + 5-EInd + Trp | Low/No Fluorescence | Native Trp outcompetes 5-EInd (Validation). |
| Mammalian Cells | DMEM + 5-EInd | No Signal | Mammals lack Trp Synthase; no incorporation. |
| Mammalian Cells | DMEM + 5-ETrp | High Fluorescence | Direct incorporation (Positive Control). |
Troubleshooting Guide
-
Low Signal:
-
Cause: High Tryptophan in media. Solution: Use defined minimal media; ensure thorough washing of starter cultures.
-
Cause: Inefficient Click reaction. Solution: Freshly prepare Sodium Ascorbate; increase THPTA:Cu ratio to 5:1.
-
-
High Background:
-
Cause: Non-specific dye binding. Solution: Increase washing steps with BSA (1%) or Tween-20.
-
-
Cell Death:
-
Cause: Indole toxicity. Solution: Reduce 5-EInd concentration to 0.1 mM or pulse for shorter times.
-
References
-
Design and synthesis of 5-ethynylindole derivatives
- Source: PubChem & BenchChem Compound Summaries.
-
Link:
-
Metabolic Labeling Logic (Analogous Systems)
- Title: 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry.
- Source: PubMed (Methods, 2013).
-
Link:
-
Tryptophan Biosynthesis Probing (Indole Addition)
-
Title: Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process.[2]
- Source: PubMed (Protein Sci, 2016).
-
Link:
-
-
Precursor Directed Biosynthesis in Plants
- Title: Substrate Analogs to Investigate Alkaloid Biosynthesis in C
- Source: MIT DSpace / PubMed.
-
Link:
-
General Click Chemistry Protocol for Metabolic Labeling
- Title: Click-iT® Metabolic Labeling Reagents for Proteins (User Guide).
- Source: Thermo Fisher Scientific.
-
Link:
Sources
Application Note: 5-Ethynyl-1H-indole as a Versatile Linker for Targeted Drug Delivery via Click Chemistry
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous anticancer agents. However, the efficacy of these potent molecules is often hampered by a lack of specificity, leading to off-target toxicity. Targeted drug delivery systems (TDDS) offer a compelling solution by ensuring therapeutic agents accumulate at the site of disease. This guide details the application of 5-ethynyl-1H-indole as a critical building block for constructing targeted drug conjugates. The terminal ethynyl group serves as a highly efficient chemical handle for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We provide the scientific rationale, detailed protocols, and validation techniques for leveraging this compound to conjugate indole-based pharmacophores to azide-modified targeting moieties, thereby paving the way for the next generation of precision therapeutics.
Introduction: Bridging Potency with Precision
The Indole Scaffold in Oncology The indole ring system is a "privileged scaffold" in drug discovery, widely found in natural products and synthetic pharmaceuticals with profound biological activity.[1][2] In oncology, indole derivatives exhibit a remarkable diversity of anticancer mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and interaction with DNA topoisomerases, making them a versatile class of therapeutic agents.[3][4][5] The development of novel indole-based compounds remains a significant focus in the fight against cancer.[6][7][8]
The Challenge of Targeted Drug Delivery A primary challenge in chemotherapy is achieving a high therapeutic index—maximizing the drug's effect on cancer cells while minimizing harm to healthy tissue.[9] Targeted drug delivery systems aim to solve this by concentrating cytotoxic agents at the tumor site.[10] This is typically accomplished by conjugating a potent drug to a targeting ligand (e.g., an antibody, peptide, or small molecule like folate) that specifically recognizes receptors overexpressed on cancer cells.[9][11]
Click Chemistry: A Bioorthogonal Tool for Conjugation The covalent linkage of a drug to its targeting vehicle requires a chemical reaction that is highly specific, efficient, and robust in complex biological environments. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," meets these criteria perfectly.[12][13] This reaction forms a stable triazole linkage between a terminal alkyne and an azide with exceptional fidelity and is orthogonal to most biological functional groups, allowing for precise bioconjugation in aqueous media.[14][15][16]
This compound: The Molecular Bridge this compound emerges as an ideal molecule to bridge the potent indole pharmacophore with advanced targeting strategies. Its structure combines the therapeutically relevant indole core with a terminal alkyne "handle," perfectly primed for CuAAC reactions. This allows researchers to seamlessly integrate indole-based drugs into targeted delivery platforms, such as antibody-drug conjugates (ADCs) or targeted nanoparticles.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and reactivity.
| Property | Value | Reference |
| CAS Number | 889108-48-9 | [17] |
| Molecular Formula | C₁₀H₇N | |
| Molecular Weight | 141.17 g/mol | [18] |
| Appearance | Light yellow to yellow solid | [19] |
| Melting Point | 64-66 °C | [19] |
| Storage | 2-8°C, stored under inert gas (e.g., Nitrogen), sealed in dry, dark place | [18][19] |
Safety Precautions: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Construction of a Targeted Drug Conjugate
The primary application of this compound is to serve as a reactive partner in a CuAAC reaction to form a stable conjugate between an indole-containing payload and a targeting system.
Conceptual Workflow
The overall strategy involves three key components: the targeting moiety, the azide linker, and the alkyne-functionalized indole drug. These components are assembled via click chemistry to yield the final targeted conjugate.
Caption: General workflow for creating a targeted drug delivery system.
Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14] To prevent catalyst-mediated damage to sensitive biomolecules and to enhance reaction kinetics, a chelating ligand is essential.[14][16] For biological applications, a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred as it stabilizes the Cu(I) ion and improves reaction outcomes in aqueous buffers.[20]
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for conjugating this compound to a simple azide-containing molecule in an aqueous/organic solvent system.
Materials:
-
This compound (MW: 141.17)
-
Azide-PEG3-Amine or similar azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethylformamide (DMF), deionized water (H₂O), tert-Butanol
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMF.
-
Azide: 10 mM in deionized H₂O.
-
CuSO₄: 20 mM in deionized H₂O.
-
THPTA: 100 mM in deionized H₂O.
-
Sodium Ascorbate: 300 mM in deionized H₂O (prepare fresh).
-
-
Catalyst Premix: In a microcentrifuge tube, mix 10 µL of 100 mM THPTA solution with 10 µL of 20 mM CuSO₄ solution. Vortex briefly and let it stand for 2-3 minutes.
-
Rationale: Premixing the ligand and copper salt allows for the formation of the Cu(I)-THPTA complex, which is the active catalyst. THPTA's role is to maintain the copper in its active Cu(I) state and prevent side reactions.[20]
-
-
Reaction Assembly: In a separate tube, add the following in order:
-
100 µL of 10 mM Azide solution (1.0 µmol, 1.0 eq).
-
120 µL of 10 mM this compound solution (1.2 µmol, 1.2 eq).
-
Add appropriate volumes of t-Butanol and H₂O to achieve a final solvent ratio of approximately 1:1 and ensure all components are solubilized.
-
Add the 20 µL of the catalyst premix from step 2.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly.
-
Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species, initiating the click reaction.[14] An excess is used to counteract dissolved oxygen which can re-oxidize the copper.
-
-
Incubation: Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, the product can be purified using standard chromatographic techniques, such as reverse-phase HPLC.
Protocol 2: Conjugation to an Azide-Modified Peptide
This protocol adapts the general procedure for use with a sensitive biomolecule, such as a peptide containing an azido-lysine or N-terminal azide modification.
Materials:
-
Azide-modified peptide (e.g., 1 mg/mL solution in phosphate-buffered saline, PBS)
-
This compound
-
Stock solutions of CuSO₄, THPTA, and Sodium Ascorbate as described in Protocol 1.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
100 µL of azide-modified peptide solution (e.g., at 1 mg/mL).
-
An excess of this compound. A 10-50 fold molar excess is common to drive the reaction to completion. The indole can be added from a concentrated stock in a water-miscible solvent like DMSO, ensuring the final DMSO concentration is below 5% (v/v) to avoid denaturing the peptide.
-
-
Prepare Catalyst Solution: In a separate tube, prepare the Cu(I)-THPTA catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio, as described in Protocol 1.[20] A typical final concentration in the reaction is 0.5-1.0 mM Copper.
-
Add Catalyst: Add the premixed catalyst solution to the peptide/indole mixture.
-
Initiate and Incubate: Add freshly prepared sodium ascorbate to a final concentration of 5-10 mM. Incubate at room temperature for 1-2 hours.
-
Rationale: The use of a water-soluble ligand (THPTA) and controlled reaction conditions are paramount to preserve the peptide's structure and function.[14]
-
-
Purification and Validation:
-
Remove unreacted small molecules and catalyst components using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
The final conjugate should be analyzed by LC-MS to confirm the mass increase corresponding to the addition of the this compound moiety. The purity should be assessed by HPLC.
-
Characterization and Validation
A multi-step validation process is essential to ensure the successful synthesis and purity of the final conjugate. This addresses the need for a self-validating system.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm identity and covalent bond formation | Observation of a peak with the correct mass-to-charge ratio (m/z) for the desired conjugate. |
| HPLC/UPLC | Assess purity and quantify product | A single, sharp peak for the final product with purity >95%. Allows for comparison of retention times between starting materials and the product. |
| ¹H NMR | Structural elucidation of small molecule conjugates | Appearance of characteristic peaks for the newly formed triazole ring and disappearance of the alkyne proton signal. |
| Functional Assays | Validate biological activity | For a targeted drug conjugate, this would involve cell-based assays to confirm that the targeting moiety can still bind its receptor and that the drug payload retains its cytotoxic activity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Inactive Cu(I) catalyst (oxidized).2. Insufficient excess of one reactant.3. Degradation of starting material. | 1. Use freshly prepared sodium ascorbate. Ensure all aqueous solutions are prepared with deoxygenated water.2. Increase the molar excess of the more accessible reagent (usually the small molecule).3. Check the stability of your biomolecule at the reaction pH and temperature. |
| Biomolecule Degradation | 1. Oxidative damage from reactive oxygen species (ROS) generated by the catalyst.2. High concentration of organic co-solvent. | 1. Increase the ratio of THPTA ligand to copper (e.g., 5:1 or higher). The ligand can act as a sacrificial reductant.[14]2. Minimize the concentration of co-solvents like DMSO or DMF to <5-10%. |
| Incomplete Reaction | 1. Steric hindrance around the alkyne or azide.2. Short incubation time. | 1. If possible, redesign the linker to increase the distance between the reactive group and the bulky molecule.2. Extend the reaction time and monitor progress via LC-MS. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the development of targeted therapeutics. Its terminal alkyne functionality provides a reliable entry point for copper-catalyzed click chemistry, enabling the straightforward conjugation of the medicinally important indole scaffold to a wide array of targeting molecules. The protocols outlined here provide a robust framework for researchers to create and validate these complex bioconjugates.
The future application of this chemistry is vast, extending to the construction of sophisticated antibody-drug conjugates (ADCs), the surface functionalization of nanoparticles for targeted delivery, and the development of novel probes for in vivo imaging and diagnostics. As our understanding of disease-specific targets grows, the ability to precisely link potent indole-based drugs to these targets using molecules like this compound will be instrumental in advancing the field of precision medicine.
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Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Source: MDPI. URL: [Link]
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Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Source: PubMed Central (PMC). URL: [Link]
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Application Notes and Protocols for Attaching 5-Ethynyl-1H-indole to Polymers via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols for the covalent attachment of 5-Ethynyl-1H-indole to azide-functionalized polymers using click chemistry. The indole moiety is a prevalent scaffold in numerous biologically active compounds, and its conjugation to polymers can significantly enhance their therapeutic potential, solubility, and pharmacokinetic profiles. This document will focus on the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, offering a step-by-step methodology. Additionally, the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a metal-free alternative will be discussed. This guide is designed to provide researchers with the necessary information to successfully synthesize and characterize indole-polymer conjugates for applications in drug delivery, biomaterials, and other areas of scientific research.
Introduction
The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of polymers with such bioactive small molecules is a rapidly advancing field in drug development and materials science. "Click chemistry," a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for bioconjugation.[1]
Among the click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a premier method for covalently linking molecules.[1][2] This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne, offering high yields and tolerance to a wide range of functional groups.[3] An alternative approach, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne, making it particularly suitable for in vivo applications.[2][]
This application note will provide detailed, field-proven protocols for the conjugation of this compound, a readily accessible indole derivative, to azide-functionalized polymers such as Poly(ethylene glycol) (PEG) and Poly(N-isopropylacrylamide) (PNIPAM).
Principle of the Methodologies
The core of this guide revolves around the formation of a stable triazole linkage between the ethynyl group of this compound and an azide group on a polymer backbone.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and versatile method for forming 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5] The addition of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and stabilize the Cu(I) oxidation state, which is crucial for efficient catalysis.[6]
CuAAC Reaction Scheme
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[] This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. To utilize SPAAC for attaching this compound, the terminal alkyne would first need to be converted to a strained cyclooctyne derivative, such as a dibenzocyclooctyne (DBCO) derivative. This multi-step synthesis is more complex than the direct use of the terminal alkyne in CuAAC and is generally considered a more advanced technique.
SPAAC Reaction Principle
Experimental Protocols
Part 1: Synthesis of Azide-Functionalized Polymers
This section provides protocols for the synthesis of azide-terminated Poly(ethylene glycol) (PEG-N₃) and Poly(N-isopropylacrylamide) (PNIPAM-N₃).
Protocol 1.1: Synthesis of Azide-Terminated PEG (PEG-N₃)
This protocol describes a two-step synthesis starting from a commercially available PEG-diol.
Materials:
-
Poly(ethylene glycol) (PEG-diol, e.g., Mn = 2000 g/mol )
-
4-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Tosylation of PEG-diol:
-
Dissolve PEG-diol (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add TEA (2.5 eq.) and TsCl (2.2 eq.) portion-wise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain tosylated PEG (PEG-OTs).
-
-
Azidation of PEG-OTs:
-
Dissolve the obtained PEG-OTs (1 eq.) in anhydrous DMF.
-
Add sodium azide (NaN₃, 5 eq.) to the solution.
-
Heat the reaction mixture to 80°C and stir overnight.
-
After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum to yield PEG-N₃ as a white solid.
-
Protocol 1.2: Synthesis of Azide-Terminated PNIPAM (PNIPAM-N₃)
This protocol utilizes Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce a well-defined azide-terminated polymer.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
Azido-functionalized RAFT agent (e.g., 2-azidoethyl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bars
-
Oil bath
-
Vacuum line
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 100 eq.), the azido-functionalized RAFT agent (1 eq.), and AIBN (0.2 eq.) in anhydrous 1,4-dioxane.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired polymerization time (e.g., 6-24 hours, depending on the target molecular weight).
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold diethyl ether.
-
Collect the polymer by filtration, redissolve in a minimal amount of THF, and re-precipitate into cold diethyl ether.
-
Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer.
-
Dry the final product under vacuum to obtain PNIPAM-N₃ as a powder.
Part 2: CuAAC Reaction for Indole-Polymer Conjugation
Protocol 2.1: Attaching this compound to Azide-Functionalized Polymer
Materials:
-
Azide-functionalized polymer (PEG-N₃ or PNIPAM-N₃)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: A mixture of water and a co-solvent such as DMF, DMSO, or THF is often used to ensure the solubility of all reactants. Indole and its derivatives generally exhibit good solubility in polar aprotic solvents like DMF and DMSO.[7]
-
Deionized water, degassed
-
Nitrogen or Argon gas
Equipment:
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized polymer (1 eq.) in the chosen solvent system (e.g., DMF/water 4:1 v/v).
-
Add this compound (1.5-2 eq.) to the polymer solution.
-
Add the THPTA stock solution (0.5 eq. relative to copper).
-
Add the CuSO₄ stock solution (0.1 eq.).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (1 eq.).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
The reaction progress can be monitored by FTIR by observing the disappearance of the azide peak (around 2100 cm⁻¹) or by ¹H NMR spectroscopy by observing the appearance of the triazole proton peak (around 7.5-8.5 ppm).[1][8]
-
Typical reaction times range from 12 to 24 hours.
-
Purification of the Indole-Polymer Conjugate
Purification is a critical step to remove unreacted this compound, the copper catalyst, and other small molecule reagents.
Protocol 3.1: Purification by Dialysis
Dialysis is an effective method for purifying polymers from small molecule impurities.[9][10]
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO), typically 3-5 times lower than the molecular weight of the polymer.
-
Large beaker or container
-
Deionized water or an appropriate solvent mixture.
Procedure:
-
Transfer the reaction mixture into a pre-wetted dialysis bag.
-
Place the dialysis bag in a large beaker containing deionized water or a suitable solvent.
-
Stir the dialysis buffer gently.
-
Change the dialysis buffer every 4-6 hours for at least 48 hours to ensure complete removal of small molecules.
-
To specifically remove the copper catalyst, a dialysis buffer containing a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be used for the initial changes.
-
After dialysis, recover the polymer solution from the bag and lyophilize or precipitate to obtain the purified indole-polymer conjugate.
Protocol 3.2: Purification by Size Exclusion Chromatography (SEC)
SEC, also known as gel permeation chromatography (GPC), separates molecules based on their size in solution.[9]
Materials:
-
SEC system with an appropriate column for the molecular weight range of the polymer.
-
Suitable mobile phase (e.g., THF, DMF with 0.1% LiBr).
Procedure:
-
Dissolve the crude polymer conjugate in the mobile phase.
-
Inject the solution into the SEC system.
-
Collect the fractions corresponding to the high molecular weight polymer conjugate, separating it from the low molecular weight impurities.
-
Combine the desired fractions and remove the solvent under reduced pressure.
Characterization of the Indole-Polymer Conjugate
Confirmation of successful conjugation is typically achieved through spectroscopic methods.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Disappearance of the azide peak: The characteristic sharp peak of the azide group at approximately 2100 cm⁻¹ in the starting polymer should disappear or significantly decrease in intensity in the final product.[11]
-
Appearance of triazole ring peaks: New peaks corresponding to the C=C and C-N stretching of the triazole ring may appear in the 1450-1600 cm⁻¹ region.
-
Indole-related peaks: The characteristic peaks of the indole ring, such as N-H stretching (around 3400 cm⁻¹) and aromatic C-H stretching, should be present in the final conjugate.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Appearance of the triazole proton: The most definitive evidence of a successful click reaction is the appearance of a new singlet peak in the region of 7.5-8.5 ppm, corresponding to the C5-proton of the 1,4-disubstituted triazole ring.[1][8]
-
Indole protons: The characteristic aromatic protons of the indole ring will be present.
-
Polymer backbone protons: The characteristic peaks of the polymer backbone (e.g., the methylene protons of PEG at ~3.6 ppm) will remain. The integration ratio of the triazole proton to the polymer backbone protons can be used to estimate the degree of functionalization.[12]
| Characteristic Protons | Approximate Chemical Shift (ppm) |
| Triazole C-H | 7.5 - 8.5 |
| Indole aromatic C-H | 6.5 - 8.0 |
| Indole N-H | 8.0 - 8.5 (often broad) |
| PEG backbone (-CH₂CH₂O-) | ~3.6 |
| PNIPAM backbone (-CH- and -CH₂-) | 1.5 - 2.2 |
| PNIPAM isopropyl (-CH(CH₃)₂) | ~4.0 |
| PNIPAM isopropyl (-CH(CH₃)₂) | ~1.1 |
3. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
SEC/GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer conjugate. A successful conjugation should result in a shift to a slightly higher molecular weight compared to the starting azide-functionalized polymer, while maintaining a narrow PDI.
Summary of Reaction Conditions and Expected Outcomes
| Parameter | CuAAC Protocol | SPAAC Considerations |
| Catalyst | CuSO₄/Sodium Ascorbate | None (Metal-free) |
| Ligand | THPTA (recommended) | Not applicable |
| Alkyne Reactant | This compound (terminal) | Strained alkyne-indole derivative (e.g., DBCO-indole) |
| Reaction Temp. | Room Temperature | Room Temperature to 37°C |
| Solvent | Aqueous/Organic co-solvent (e.g., DMF/H₂O, DMSO/H₂O) | Aqueous buffers or organic solvents |
| Reaction Time | 12-24 hours | 1-24 hours (highly dependent on the strained alkyne) |
| Purification | Dialysis (with EDTA), SEC | Dialysis, SEC |
| Key Advantage | High efficiency, readily available reagents | Biocompatible (metal-free), suitable for in vivo applications |
| Key Disadvantage | Potential cytotoxicity of copper catalyst | Requires multi-step synthesis of strained alkyne |
Conclusion
This application note provides a comprehensive guide with detailed protocols for the successful conjugation of this compound to azide-functionalized polymers via CuAAC click chemistry. The methodologies described are robust, high-yielding, and can be readily implemented in a standard laboratory setting. Proper purification and thorough characterization are essential to ensure the quality and purity of the final indole-polymer conjugate. The resulting materials hold significant promise for a variety of applications in drug delivery, tissue engineering, and the development of novel functional biomaterials.
References
- Chen, Y., & Chen, H. (2016). Azide–Alkyne Click Reaction in Polymer Science. In Click Reactions in Organic Synthesis (pp. 203-254). Wiley-VCH.
- Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- Killops, K. L., Campos, L. M., & Hawker, C. J. (2008). Strain-Promoted Alkyne Azide Cycloaddition for the Functionalization of Poly(amide)-Based Dendrons and Dendrimers. Journal of the American Chemical Society, 130(15), 5062–5064.
- Li, X., He, J., & Li, J. (2014). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Latorre-Sánchez, M., & Theato, P. (2020). Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2065.
- Wang, Z. X., & Qin, H. L. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water.
- Lober, S., & Gauthier, M. A. (2016).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Kim, J. Y., & Park, K. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(15), 3235-3241.
- Majumdar, S., & De, P. (2013). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 3(45), 23074-23113.
- Latorre-Sánchez, M., & Theato, P. (2021). A user-guide for polymer purification using dialysis. Polymer Chemistry, 12(1), 21-30.
-
Schoffstall, A., et al. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. Retrieved from [Link]
- Reddy, T. J., & Le, T. X. H. (2015). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 80(15), 7727–7734.
- Schubert, U. S., & Theato, P. (2013). A user-guide for polymer purification using dialysis. Polymer Chemistry, 4(23), 5571-5578.
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
- Catalán, J., & Pérez, P. (1998). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Journal of the Chemical Society, Faraday Transactions, 94(22), 3379-3384.
- Wang, Z. X., & Qin, H. L. (2003). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water.
- Kumar, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Archiv der Pharmazie, 349(10), 757-768.
- El-Gamal, M. I., & Oh, C. H. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules, 28(14), 5483.
- Oderinde, O. K., & Arslan, H. (2017). Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition. Encyclopedia of Polymer Science and Technology, 1-28.
- Latorre-Sánchez, M., & Theato, P. (2021). A user-guide for polymer purification using dialysis. Polymer Chemistry, 12(1), 21-30.
- Sundberg, R. J. (1996). Indoles. Academic Press.
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis, polymerization and characterization of new poly (3, 5-substituted-1, 2, 4-triazole from different nitriles and study their effect on anticancer and antioxidant. International journal of pharmaceutical research, 4(3), 63-71.
- Welle, A., et al. (2021). A Versatile and Efficient Method to Isolate DNA–Polymer Conjugates. ACS Macro Letters, 10(9), 1143-1148.
- Al-Masoudi, N. A., & Al-Sultani, K. A. (2017). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. Journal of Chemical and Pharmaceutical Research, 9(1), 220-227.
-
PubChem. (n.d.). Indole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioclone.net [bioclone.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. Indole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Impact of pH on the stability and reactivity of 5-Ethynyl-1H-indole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Ethynyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and reactivity of this versatile compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its stability and reactivity, particularly concerning pH.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each answer is designed to provide a diagnosis of the problem and a validated, step-by-step solution.
Q1: My solution of this compound has turned a pink, yellow, or brown color. What is happening and is the material still usable?
A1: Diagnosis & Explanation
Discoloration of indole-containing solutions is a common observation and typically points to oxidation or degradation. Pure indole is often a white solid, but can appear pinkish due to slight oxidation, which may not significantly affect purity.[1] However, a pronounced yellow or brown color in solution suggests more significant degradation.
The indole ring is an electron-rich aromatic system, making it susceptible to oxidation, especially when exposed to air, light, and non-optimal pH conditions.[2][3][4] Under acidic conditions, the indole nucleus can be protonated, which may lead to acid-catalyzed polymerization or reaction with other nucleophiles present. In strongly basic conditions, deprotonation of the N-H group can increase the electron density of the ring, enhancing its susceptibility to oxidation.
Recommended Action Plan:
-
Immediate Quality Check: Before use, analyze a small aliquot of the discolored solution by a suitable method (e.g., TLC, LC-MS, or ¹H NMR) to assess the purity of the this compound. Compare the results against a reference standard or previously recorded data. The appearance of new spots on TLC or additional peaks in LC-MS/NMR indicates the presence of impurities.
-
Solvent and pH Evaluation: Ensure your solvent is degassed and of high purity. If using a buffered solution, confirm the pH is within the optimal stability range, which is generally near neutral (pH 6-8) for storage.
-
Usability Decision:
-
Slight Pinkish Hue: If analysis confirms >98% purity, the material is likely usable for most applications. However, for highly sensitive assays, purification by column chromatography or recrystallization is recommended.
-
Yellow to Brown Color: This indicates significant degradation. The material should be purified before use to avoid introducing impurities that could interfere with your reaction or biological assay. If purification is not feasible, the solution should be discarded.
-
Q2: I am observing low yields in my Sonogashira or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction. Could pH be the culprit?
A2: Diagnosis & Explanation
Yes, pH is a critical parameter for both Sonogashira and CuAAC reactions and is a very likely cause of poor yields. The optimal pH ensures the stability of the reactants and the catalytic activity of the metal complexes.
-
For Sonogashira Coupling: This reaction typically requires a basic environment. A common condition involves a palladium catalyst, a copper(I) co-catalyst, and an amine base (e.g., triethylamine, diisopropylamine). The base plays a crucial role in the catalytic cycle; it is believed to facilitate the deprotonation of the terminal alkyne, leading to the formation of a copper acetylide intermediate.[5] If the pH is too low (acidic or neutral), this deprotonation is inefficient, stalling the catalytic cycle. Conversely, an excessively high pH might lead to side reactions or degradation of the catalyst or substrate.
-
For CuAAC (Click Chemistry): The catalytically active species is Copper(I). This reaction is often performed in a wide range of solvents, including water, and across various pH levels.[6] However, the pH must be controlled to prevent the disproportionation of Cu(I) and the precipitation of copper hydroxides at higher pH. A slightly acidic to neutral pH (typically 4-7) is often optimal.[6] Ascorbate is commonly used as a reducing agent to maintain the copper in its +1 oxidation state, and this process is also pH-dependent.[7]
Recommended Action Plan:
-
Verify and Optimize Reaction pH:
-
Sonogashira: Ensure a suitable amine base is used and is not quenched by any acidic contaminants in your starting materials or solvent. The apparent "pH" will be basic, typically >8.
-
CuAAC: If you are not using a pre-formulated catalyst system, carefully buffer your reaction. Start with a pH in the range of 6.5-7.5 using a non-coordinating buffer like HEPES or PBS.
-
-
Systematic pH Screening: If yield issues persist, perform a systematic pH optimization experiment. Set up small-scale parallel reactions across a range of pH values (e.g., for CuAAC, screen from pH 5.0 to 8.0). This will help identify the optimal condition for your specific substrate and catalyst system.
-
Degas All Solutions: Oxygen can be detrimental, leading to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalysts (both Pd and Cu(I)). Thoroughly degas all solvents and solutions (including your substrate solution) by sparging with an inert gas like argon or nitrogen before adding the catalysts.
Q3: My analytical data (HPLC, NMR) shows unexpected peaks after preparing my sample of this compound in an acidic mobile phase or deuterated solvent. What could be the cause?
A3: Diagnosis & Explanation
The appearance of new peaks suggests that this compound is degrading or reacting under your analytical conditions. The indole nucleus is known to be sensitive to acidic conditions.[8]
-
In Acidic HPLC Mobile Phase (e.g., with TFA or Formic Acid): Strong acids can protonate the C3 position of the indole ring, making it susceptible to dimerization, trimerization, or reaction with nucleophiles present in the solution. While formic acid is generally milder than TFA, prolonged exposure, especially at elevated temperatures, can still cause degradation.
-
In Deuterated Solvents for NMR: If using a solvent like DMSO-d₆ without neutralization of residual acid, or if using CDCl₃ which can contain traces of DCl, acid-catalyzed degradation can occur over time. Furthermore, the indole N-H proton is exchangeable. In solvents like D₂O or CD₃OD, this proton will exchange with deuterium, causing the N-H signal to disappear from the ¹H NMR spectrum.
Recommended Action Plan:
-
Neutralize Analytical Solvents: For NMR, if you suspect acidity in your CDCl₃ or DMSO-d₆, add a small amount of anhydrous potassium carbonate or pass the solvent through a short plug of basic alumina immediately before use.
-
Modify HPLC Conditions:
-
Minimize the time the sample spends in the acidic mobile phase before injection. Use an autosampler with temperature control set to a low temperature (e.g., 4 °C).
-
If possible, develop an HPLC method that uses a mobile phase closer to neutral pH, such as a phosphate or ammonium acetate buffer, provided it is compatible with your detection method (e.g., MS).
-
-
Run a Time-Course Stability Study: Prepare your sample as you normally would for analysis. Inject it onto the HPLC or acquire an NMR spectrum immediately, and then repeat the analysis at several time points (e.g., 1 hr, 4 hrs, 24 hrs). This will confirm if the impurity peaks are growing over time, definitively pointing to instability under your analytical conditions.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental chemical stability of this compound across the pH scale?
A4: The stability of this compound is highly dependent on pH, with the indole ring being the more sensitive moiety.
-
Strongly Acidic (pH < 4): High risk of degradation. The indole ring is susceptible to electrophilic attack and acid-catalyzed polymerization.[8]
-
Mildly Acidic to Neutral (pH 4-8): Generally the most stable range. For aqueous solutions, this is the recommended range for storage and handling to minimize degradation.[9]
-
Mildly Basic (pH 8-10): The compound is relatively stable, but the risk of air oxidation may increase as the N-H proton becomes more labile.
-
Strongly Basic (pH > 10): Deprotonation of the indole N-H (pKa ≈ 17) can occur, forming the indolyl anion. This species is highly electron-rich and very susceptible to oxidation. The terminal alkyne proton (pKa ≈ 25) is much less acidic and will not be deprotonated under these conditions.
Q5: What are the recommended conditions for storing solutions of this compound?
A5: To ensure maximum shelf-life and prevent degradation, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous, and degassed aprotic solvents (e.g., DMF, DMSO, THF). | Minimizes water- and oxygen-mediated degradation. |
| pH (for aqueous buffers) | pH 6.0 - 8.0 | The region of highest stability for the indole ring. |
| Temperature | ≤ -20 °C (frozen) | Reduces the rate of all potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents air oxidation of the electron-rich indole ring. |
| Light Exposure | Store in amber vials or protect from light. | Indoles can be light-sensitive, leading to radical-based degradation. |
Q6: How does pH affect the reactivity of the alkyne group versus the indole ring?
A6: The pH has distinct effects on the two key functional groups of the molecule.
-
The Ethynyl (Alkyne) Group: Its reactivity is most significantly influenced by basic conditions in the context of metal-catalyzed reactions. In Sonogashira coupling, a base is required to deprotonate the terminal alkyne to form the reactive metal-acetylide species.[5] In the absence of a metal catalyst, the alkyne is generally stable across a wide pH range, though extreme conditions should be avoided.
-
The Indole Ring: Its reactivity is primarily governed by acid-base chemistry at the N-H position and the electron-rich nature of the ring.
-
Acidic pH: Protonation can occur, activating the ring towards polymerization or attack by nucleophiles. This deactivates the ring for electrophilic substitution.
-
Basic pH: Deprotonation of the N-H forms an anion, which strongly activates the ring towards electrophiles and oxidation. This can be exploited for specific reactions like N-alkylation.[10]
-
This differential reactivity allows for selective functionalization. For instance, one can perform a Sonogashira coupling at the alkyne under basic conditions that are mild enough not to fully deprotonate and oxidize the indole N-H.
Part 3: Experimental Protocols & Visualizations
Protocol: A General Method for a pH Stability Study
This protocol outlines a workflow to determine the stability of this compound in various buffered solutions.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9) at a concentration of 50 mM. Ensure all buffer solutions are prepared with high-purity water and are degassed.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a stable organic solvent like acetonitrile or DMSO.
-
Sample Preparation: In separate amber HPLC vials, dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method (e.g., 50 µg/mL). Prepare a control sample by diluting the stock into your HPLC mobile phase or a stable organic solvent.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject each sample onto a calibrated HPLC system with a UV detector. Record the peak area of the this compound.
-
Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: Re-analyze each sample at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
Data Analysis: For each pH, calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Plot the percentage remaining versus time for each pH to visualize the degradation kinetics.
Diagrams
Caption: Workflow for a systematic pH stability study.
Caption: Simplified potential degradation pathways for this compound under harsh pH conditions.
References
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). Available at: [Link]
-
Indole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central. Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives. Hindawi. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central. Available at: [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Available at: [Link]
-
What do common indole impurities look like?. ResearchGate. Available at: [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. Available at: [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Cell Toxicity of 5-Ethynyl-1H-indole
Executive Summary
You are likely encountering toxicity from one of two distinct sources:
-
Pharmacological Toxicity: The 5-ethynyl-1H-indole (5-EInd) scaffold itself acting as a metabolic disruptor or AhR agonist during the incubation phase.
-
Chemical Toxicity: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction reagents generating Reactive Oxygen Species (ROS) during the labeling phase.[1]
This guide separates these variables to help you isolate and eliminate the source of cell death.
Part 1: The Molecule (Pre-Labeling Optimization)
Q: My cells are dying during the incubation period before I even perform the click reaction. Is 5-EInd toxic?
A: Yes, indole derivatives are biologically active.[2] Unlike inert handles (e.g., EdU), the indole core is a signaling scaffold.
-
Mechanism: Indoles can act as aryl hydrocarbon receptor (AhR) agonists and disrupt membrane potentials at high concentrations.
-
Solvent Effect: 5-EInd is hydrophobic. Toxicity often stems from the DMSO vehicle rather than the compound itself.
Troubleshooting Protocol:
| Parameter | Recommended Standard | Critical Threshold | Action if Toxic |
| Concentration | 10 – 50 µM | > 100 µM | Titrate down. Most metabolic labeling works at 10 µM. |
| DMSO Final % | < 0.1% | > 0.5% | Dilute stock further. Ensure stock is 1000x the working concentration. |
| Incubation Time | 1 – 4 Hours | > 24 Hours | Reduce time. Long-term exposure increases metabolic interference. |
| Serum Level | 10% FBS | Serum-free | Keep serum present. Serum proteins buffer the free concentration of hydrophobic indoles. |
Part 2: The Click Reaction (The Major Toxicity Source)
Q: My cells look healthy after incubation, but detach or die during/after the click reaction. Why?
A: This is "Click Toxicity," caused by the Copper(I) catalyst. Free Cu(I) triggers the Fenton reaction, generating hydroxyl radicals that shred membranes and DNA.
-
The Fix: You must use a stabilizing ligand. Never use Copper Sulfate (CuSO₄) and Ascorbate alone on live or fragile fixed cells.
Ligand Selection Guide
| Ligand | Efficiency | Toxicity Protection | Recommendation |
| TBTA | Low | Poor | Avoid. Poor aqueous solubility; precipitates on cells. |
| THPTA | High | Good | Standard. Water-soluble, protects Cu(I) from oxidation. |
| BTTAA | Very High | Excellent | Preferred. Binds Cu(I) tighter than THPTA, reducing free copper load. |
Part 3: Visualization & Logic Flow
Diagram 1: Toxicity Isolation Workflow
Use this logic tree to determine which step is killing your cells.
Caption: Diagnostic logic tree to isolate solvent effects, pharmacological toxicity, and copper-mediated cytotoxicity.
Diagram 2: The Mechanism of Protection (Ligand Shielding)
Understanding why you need BTTAA/THPTA.
Caption: Ligands like BTTAA sequester Cu(I), preventing ROS generation while maintaining catalytic activity.
Part 4: Validated "Low-Toxicity" Protocol
Objective: Label 5-EInd treated cells with minimal viability loss.
Reagents
-
Reaction Buffer: PBS (pH 7.4) or HBSS. Do not use Tris (coordinates copper) or media with FBS (chelates copper).
-
Ligand Premix (Critical):
-
BTTAA Stock: 50 mM in water.[3]
-
CuSO₄ Stock: 20 mM in water.
-
Premix Ratio: Mix 1 µL CuSO₄ + 5 µL BTTAA (1:5 molar ratio) before adding to the buffer. This ensures all copper is chelated immediately.
-
-
Reducing Agent: Sodium Ascorbate (100 mM fresh stock).
-
Azide Probe: Picolyl Azide fluorophore (if available) or standard Azide.
Step-by-Step Workflow
-
Wash: Remove 5-EInd media. Wash cells 2x with warm PBS/HBSS to remove unbound indole.
-
Prepare Click Cocktail (Order matters!):
-
860 µL PBS
-
1 µL Azide Probe (final 10-20 µM)
-
Add the Cu-Ligand Premix: Add the pre-complexed CuSO₄/BTTAA (Final Cu concentration: 50 µM).
-
Last Step: Add 20 µL Sodium Ascorbate (Final: 2.5 mM). Solution remains colorless.
-
-
Incubate: Add cocktail to cells. Incubate 30–60 mins at Room Temp (protect from light).
-
Stop: Remove cocktail. Wash 2x with PBS containing 0.5 mM EDTA (removes bound copper).
-
Recovery: Return cells to full growth media for 1 hour if live-cell imaging is required.
Part 5: Advanced Troubleshooting (FAQ)
Q: I am using THPTA, but viability is still low. What next? A: Switch to Picolyl Azides . Picolyl azides contain an internal copper-chelating motif. They boost the effective local concentration of copper, allowing you to reduce copper concentration by 10-fold (down to 10 µM) while maintaining reaction speed. This is the "nuclear option" for sensitive cells (neurons, stem cells).
Q: Can I use "Copper-Free" (Strain-Promoted) click chemistry with 5-EInd? A: No. this compound contains a terminal alkyne. Copper-free click chemistry requires the probe to have a strained cyclooctyne (DBCO/BCN). Terminal alkynes react extremely slowly with azides without copper. You must use CuAAC.[4]
Q: My fluorescence background is high. A: Indoles are hydrophobic. If the 5-EInd is not washed out thoroughly, it may non-specifically bind to membranes. Increase the number of washes before the click reaction, and include a "scavenger" wash (PBS + 1% BSA) after the reaction.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link] (Establishes THPTA and the 1:5 Cu:Ligand ratio as the gold standard for cell protection).
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. [Link] (Demonstrates BTTAA superiority over THPTA for live-cell labeling).
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. [Link] (Introduction of Picolyl Azides to lower copper toxicity thresholds).
-
Lee, J. H., et al. (2010). Indole signaling metabolites in E. coli and their toxicity. Nature Chemical Biology. [Link] (Foundational text on the inherent biological activity and toxicity of the indole scaffold).
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the reactivity of 5-Ethynyl-1H-indole to other terminal alkynes in click chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the "Click" in Complex Molecule Synthesis
In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the need for reliable, efficient, and selective reactions is paramount. "Click chemistry" emerged as a philosophy to meet this need, describing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The foremost example of such a reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a transformation that unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1][3][4] This reaction boasts an enormous rate acceleration, up to 10⁸-fold over its uncatalyzed thermal counterpart, and proceeds under mild, often aqueous, conditions, making it exceptionally valuable for modifying complex biomolecules and constructing libraries of potential drug candidates.[1]
This guide provides an in-depth comparison of the reactivity of 5-Ethynyl-1H-indole , a key building block in medicinal chemistry, with other common terminal alkynes in the context of CuAAC. We will explore the underlying chemical principles that govern reactivity and provide a validated experimental framework for researchers to assess and optimize their own click chemistry applications.
Understanding Alkyne Reactivity in the CuAAC Reaction
The rate and efficiency of the CuAAC reaction are not uniform across all terminal alkynes. The structure of the alkyne plays a critical role, with reactivity being governed primarily by two key factors: electronic effects and steric hindrance .
The mechanism of the CuAAC reaction proceeds through several steps, but a critical event is the deprotonation of the terminal alkyne by a copper(I) species to form a copper acetylide intermediate.[5] The facility of this step, and therefore the overall reaction rate, is influenced by the acidity of the alkyne's terminal proton (C-H bond).
-
Electronic Effects: The acidity of the terminal alkyne proton (typically with a pKa around 25) is sensitive to the electronic nature of the substituent attached to the triple bond.[6][7][8]
-
Electron-withdrawing groups (EWGs) increase the acidity of the alkyne proton, facilitating the formation of the copper acetylide and generally accelerating the reaction.[9][10]
-
Electron-donating groups (EDGs) can have the opposite effect, slightly decreasing the acidity and potentially slowing the initial deprotonation step. However, the overall reaction rate is complex, and studies have shown that for ligand-accelerated CuAAC, the differences in rates between electron-rich and electron-poor alkynes can be less dramatic than in the uncatalyzed reaction.[5][11]
-
-
Steric Hindrance: Bulky groups positioned near the alkyne can physically obstruct the approach of the azide and the copper catalyst, slowing the reaction rate. This effect is a crucial consideration in the design of complex molecular architectures.
Comparative Analysis: this compound in Focus
This compound is a particularly valuable reagent because the indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[12] Its utility in CuAAC allows for the straightforward introduction of this important pharmacophore into diverse molecular frameworks.
Let's analyze its reactivity in comparison to other commonly used terminal alkynes.
| Alkyne | Structure | Key Structural Features | Predicted Relative Reactivity (CuAAC) | Rationale |
| This compound | Electron-rich aromatic (indole) system. The nitrogen lone pair contributes to the π-system, making the ring an electron donor. | Moderate to High | The electron-rich indole ring may slightly decrease the acidity of the alkyne proton compared to phenylacetylene. However, the aromatic nature and potential for π-stacking interactions can facilitate catalyst coordination. Overall, it is expected to be a robust and reliable substrate. | |
| Phenylacetylene | Aromatic (phenyl) ring. Less electron-donating than indole. | Moderate | Serves as a standard benchmark for aromatic alkynes. Its reactivity is generally robust and predictable. Kinetic studies often use phenylacetylene as a model substrate.[5] | |
| Propargyl Alcohol | Aliphatic alkyne with a primary alcohol. | High | Aliphatic alkynes are generally good substrates. The hydroxyl group is small and does not present significant steric hindrance. Substrates derived from simple propargyl building blocks are often recommended for their good performance.[11] | |
| 1-Octyne | Simple aliphatic alkyne with a hydrocarbon chain. | Moderate | Generally less reactive than aromatic alkynes like phenylacetylene under some conditions.[13] The nonpolar alkyl chain offers no electronic activation. | |
| Methyl Propiolate | Electron-deficient alkyne due to the ester (EWG). | Very High | The electron-withdrawing ester group significantly increases the acidity of the alkyne proton, leading to very fast reaction rates.[11] This serves as a high-reactivity benchmark. |
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically determine the relative reactivity of this compound, a parallel reaction monitoring experiment is the most direct approach. This protocol is designed to be a self-validating system, allowing researchers to confirm the theoretical predictions under their specific laboratory conditions.
Objective:
To compare the rate of CuAAC reaction for this compound against Phenylacetylene and Propargyl Alcohol by monitoring the consumption of a common azide starting material over time.
Materials:
-
Alkynes: this compound, Phenylacetylene, Propargyl Alcohol
-
Azide: Benzyl Azide
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-Ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous systems to accelerate the reaction and protect biomolecules.[14]
-
Solvent: A 1:1 mixture of water and tert-butanol is a versatile solvent system for bioconjugation.
-
Internal Standard: A non-reactive compound for chromatographic analysis (e.g., mesitylene).
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram
Caption: Workflow for comparing alkyne reactivity in CuAAC.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Alkyne Stocks (100 mM): Prepare individual solutions of this compound, Phenylacetylene, and Propargyl Alcohol in tert-butanol.
-
Azide Stock (100 mM): Prepare a solution of Benzyl Azide and the internal standard in tert-butanol.
-
CuSO₄ Stock (50 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Stock (500 mM): Dissolve Sodium L-Ascorbate in deionized water. Crucially, this solution should be prepared fresh just before the experiment, as it is prone to oxidation.
-
THPTA Ligand Stock (250 mM): Dissolve THPTA in deionized water.
-
-
Reaction Setup:
-
Set up three separate reaction vials, one for each alkyne (A, B, and C).
-
To each vial, add the components in the following order to achieve a final volume of 1.0 mL and the specified final concentrations:
-
Deionized Water: 430 µL
-
tert-Butanol: 430 µL
-
Alkyne Stock (100 mM): 10 µL (Final: 1 mM)
-
Azide Stock (100 mM): 10 µL (Final: 1 mM)
-
THPTA Ligand Stock (250 mM): 10 µL (Final: 2.5 mM, 5 eq. to Cu)
-
-
Vortex each vial gently to mix.
-
-
Reaction Initiation and Monitoring:
-
Take an initial sample (t=0) from each vial before adding the copper.
-
Initiate the reactions by adding the catalyst solutions. Causality: It is critical to add the CuSO₄ before the sodium ascorbate to ensure the in-situ reduction to the active Cu(I) species occurs in the presence of the ligand and reactants.[3]
-
Add 10 µL of the 50 mM CuSO₄ Stock (Final: 0.5 mM).
-
Immediately add 10 µL of the 500 mM Sodium Ascorbate Stock (Final: 5 mM).
-
-
Start a timer immediately.
-
At specified time points (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial and immediately quench it in a separate analysis vial containing a quenching solution (e.g., 200 µL of a 50 mM EDTA solution in water/acetonitrile) to stop the reaction by chelating the copper catalyst.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated HPLC or LC-MS method to determine the peak area of the remaining benzyl azide relative to the internal standard.
-
Calculate the percentage of benzyl azide remaining at each time point for each of the three reactions.
-
Plot the percentage of remaining benzyl azide versus time for each alkyne on the same graph. The alkyne that results in the fastest depletion of the azide is the most reactive under these conditions.
-
Discussion: Field-Proven Insights for the Medicinal Chemist
Why Choose this compound?
The choice of an alkyne is rarely based on reactivity alone. This compound is a prime example of a building block chosen for its intrinsic biological relevance. The indole nucleus is a cornerstone of numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. By using this compound, drug development professionals can rapidly and efficiently conjugate this critical pharmacophore to peptides, scaffolds, or probes, accelerating the synthesis of novel, high-value compounds.
Potential Challenges and Considerations
-
Copper Coordination: The indole nitrogen has a lone pair of electrons and could potentially coordinate to the copper catalyst. While typically not a major inhibitory factor, in complex substrates this could influence reaction kinetics. The use of a strongly chelating ligand like THPTA helps to ensure the copper is primarily engaged in the catalytic cycle.[15][16]
-
Oxidative Homocoupling: A common side reaction in CuAAC is the Glaser coupling of the alkyne to form a diyne. This is minimized by ensuring an adequate concentration of the reducing agent (sodium ascorbate) is present to maintain the copper in its +1 oxidation state.[1]
-
Substrate Solubility: this compound and other aromatic alkynes can have limited aqueous solubility. The use of co-solvents like tert-butanol, DMSO, or DMF is often necessary to maintain a homogeneous reaction mixture, which is critical for reproducible kinetics.
Conclusion
This compound stands as a robust and highly valuable terminal alkyne for applications in click chemistry. While electron-deficient alkynes like methyl propiolate may exhibit faster reaction kinetics, the reactivity of this compound is generally high and comparable to other standard aromatic and aliphatic alkynes. Its primary advantage lies not in raw speed, but in its identity as a "biologically privileged" building block, offering a direct and efficient route to novel indole-containing conjugates. The experimental protocol provided in this guide empowers researchers to quantitatively assess its performance and make informed, data-driven decisions in their synthetic campaigns, ensuring the continued success of click chemistry in the rapid assembly of functional molecules for science and medicine.
References
-
Acidity of Terminal Alkynes . Chemistry Steps. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Cattaneo, M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes . ACS Catalysis, 12(9), 5348–5359. [Link]
-
Pérez-Gálan, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights . Organometallics, 41(15), 2049–2061. [Link]
-
Azide-alkyne Huisgen cycloaddition . Wikipedia. [Link]
-
CuAAC click triazole synthesis - laboratory experiment . ChemHelpASAP (YouTube). [Link]
-
Wang, Z. (2015). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition . Chemical Communications, 51(56), 11203-11214. [Link]
-
Meldal, M. (2018). Recent Fascinating Aspects of the CuAAC Click Reaction . Macromolecular Rapid Communications, 39(23), 1800253. [Link]
-
Ren, X., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry . Analytical Biochemistry, 435(1), 55-62. [Link]
-
Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. (2010). Tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction: practical and mechanistic implications . Journal of the American Chemical Society, 132(41), 14570–14576. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry . Chemical Biology & Drug Design, 83(1), 1-13. [Link]
-
De Vleeschouwer, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations . Chemical Science, 11(3), 704-714. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . MDPI. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation . Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Competition Studies in Alkyne Electrophilic Cyclization Reactions . The Journal of Organic Chemistry, 71(1), 62–69. [Link]
-
Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition . Chemistry—A European Journal, 16(20), 5898–5903. [Link]
-
de Souza, M. V. N. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances, 11(52), 32986-33010. [Link]
-
Puozzo, F., & Gualandi, A. (2019). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) . Catalysts, 9(12), 1042. [Link]
-
10.8: Acidity of Terminal Alkynes . Chemistry LibreTexts. [Link]
-
Karle, A. A., et al. (2018). Click chemistry: A novel tool in pharmaceutical research . Journal of Pharmaceutical Chemistry, 4(3), 1-6. [Link]
-
Competition Studies in Alkyne Electrophilic Cyclization Reactions . ResearchGate. [Link]
-
Wang, H., et al. (2013). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes . Angewandte Chemie International Edition, 52(43), 11519-11523. [Link]
-
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis . The Organic Chemistry Tutor (YouTube). [Link]
-
Electrophilic Addition Reactions of Alkynes . Chemistry LibreTexts. [Link]
-
pKa values . The OChemTutor. [Link]
-
Bordwell pKa Table . University of Wisconsin-Madison, Department of Chemistry. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. proprep.com [proprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04507D [pubs.rsc.org]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Profiling of 5-Ethynyl-1H-indole: A Comparative Click Chemistry Guide
Executive Summary
5-Ethynyl-1H-indole (5-EHI) represents a specialized class of aryl alkyne probes used primarily for the metabolic labeling of tryptophan-containing proteins and the synthesis of indole-based pharmacophores. Unlike aliphatic alkynes (e.g., 5-ethynyluridine, EdU) or strain-promoted systems (e.g., DBCO), 5-EHI offers unique electronic properties due to the conjugation of the alkyne with the electron-rich indole ring.
This guide provides a rigorous kinetic analysis of 5-EHI in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It objectively compares its reactivity profile against standard alternatives, establishing it as a probe of intermediate reactivity that requires specific ligand acceleration for optimal biological performance.
Mechanistic Foundation & Kinetic Theory
To understand the kinetic behavior of 5-EHI, one must analyze the catalytic cycle of CuAAC. The reaction is not a simple concerted process but a stepwise organometallic sequence.
The Electronic "Push-Pull" Effect
The rate-determining step in CuAAC is often the formation of the copper-acetylide intermediate or the subsequent nucleophilic attack on the azide.
-
Alkyl Alkynes (e.g., Propargyl): The
carbon is electron-neutral. Reactivity is baseline. -
Electron-Deficient Alkynes (e.g., Propiolamides): Reactivity is significantly enhanced due to the lowered LUMO energy, facilitating copper coordination.
-
Aryl Alkynes (5-EHI): The indole ring is electron-rich. Through resonance, it increases electron density at the alkyne terminus. While this stabilizes the copper-acetylide intermediate, it can kinetically retard the initial deprotonation/coordination step compared to electron-deficient alternatives. However, once formed, the aryl-copper species is highly stable.
Visualization: CuAAC Catalytic Cycle for 5-EHI
The following diagram illustrates the stepwise mechanism, highlighting the critical copper-acetylide formation where 5-EHI's electronics play a role.
Figure 1: Stepwise catalytic cycle of CuAAC. The formation of the Cu-Acetylide (Red) is the critical activation step influenced by the indole's electronic character.
Comparative Performance Analysis
The following data benchmarks 5-EHI against the three most common alternatives in bioorthogonal chemistry.
Table 1: Kinetic & Operational Benchmarking
| Feature | This compound (5-EHI) | 5-Ethynyluridine (EdU) | DBCO (Strain-Promoted) | Propiolamide |
| Class | Aryl Alkyne | Aliphatic Alkyne | Cyclooctyne (SPAAC) | Activated Alkyne |
| Reactivity ( | Intermediate ( | Baseline ( | Fast ( | Very Fast ( |
| Catalyst Need | Cu(I) (Obligate) | Cu(I) (Obligate) | None (Copper-Free) | Cu(I) (Low Load) |
| Ligand Dependency | High (Req. THPTA/BTTAA) | Moderate | N/A | Low |
| Fluorescence | Weak UV (Quenchable) | Non-fluorescent | Non-fluorescent | Non-fluorescent |
| Cell Permeability | High (Lipophilic) | High | Low (Bulky) | Moderate |
| Primary Use | Tryptophan mimic, Drug Scaffold | DNA Synthesis (S-phase) | Live Cell Surface | Bioconjugation |
*Values assume optimal Cu(I)-ligand conditions (e.g., THPTA). Uncatalyzed rates are negligible. **SPAAC rates are slower than catalyzed CuAAC but faster than uncatalyzed background.
Key Comparative Insights
-
vs. EdU (Aliphatic): 5-EHI is more lipophilic. While EdU is water-soluble and ideal for DNA tracking, 5-EHI requires organic co-solvents (DMSO) or strict ligand formulation (THPTA) to prevent precipitation and ensure efficient kinetics in aqueous buffers.
-
vs. DBCO (SPAAC): DBCO avoids copper toxicity but is bulky and expensive. 5-EHI is sterically small, preserving the native binding affinity of indole-based drugs, but it necessitates cell fixation (due to Cu toxicity) or the use of biocompatible "chelating azides."
-
Electronic Stability: The indole ring makes 5-EHI prone to oxidation if the copper concentration is too high without ascorbate protection.
Experimental Protocol: Kinetic Profiling Assay
This protocol describes a self-validating fluorescence turn-on assay . We utilize a non-fluorescent azide (e.g., 3-azido-7-hydroxycoumarin) that becomes highly fluorescent upon triazole formation. This allows real-time kinetic monitoring without HPLC.
Reagents & Equipment[1][2][3]
-
Probe: this compound (10 mM in DMSO).
-
Reporter: 3-Azido-7-hydroxycoumarin (10 mM in DMSO).
-
Catalyst: CuSO
·5H O (20 mM in water). -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).
-
Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.
-
Instrument: Fluorescence Plate Reader (
404 nm, 477 nm).
Step-by-Step Workflow
-
Ligand-Copper Complexation (Critical Step):
-
Premix CuSO
and THPTA in a 1:5 molar ratio (e.g., 2 L Cu + 10 L THPTA). -
Incubate for 5 minutes. Why? This protects Cu(I) from oxidation and prevents disproportionation.
-
-
Reaction Assembly:
-
In a 96-well black plate, dilute reagents to final concentrations:
-
5-EHI: 50
M -
Azide Reporter: 100
M (2x excess to ensure pseudo-first-order kinetics if desired) -
Cu-THPTA Complex: 100
M (Standard) or variable for rate plotting. -
Buffer: To final volume of 200
L.
-
-
-
Initiation:
-
Add Sodium Ascorbate (final 2.5 mM) to initiate the reaction.
-
Note: Do not add ascorbate until the very last second before measurement.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 30 seconds for 60 minutes at 25°C.
-
Blank Control: Reaction mixture without Cu catalyst (measures background drift).
-
Workflow Diagram
Figure 2: Experimental workflow for kinetic profiling using a fluorogenic reporter system.
Data Analysis & Interpretation
To determine the observed rate constant (
Where:
-
= Fluorescence at time
. - = Plateau fluorescence intensity.
Expected Results:
-
5-EHI: Should reach 50% completion (
) within 10–20 minutes under the conditions above. -
Troubleshooting: If the reaction is too slow (
min), increase the Cu:THPTA concentration or check for oxidation of the ascorbate stock (it should be colorless, not yellow).
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Sivakumar, K., Xie, F., Cash, B. M., Long, S., Barnhill, H. N., & Wang, Q. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters. [Link]
-
Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences. [Link]
-
Grammel, M., & Hang, H. C. (2013). Chemical Reporters for Biological Discovery. Nature Chemical Biology. [Link]
Mass spectrometry analysis for validating 5-Ethynyl-1H-indole incorporation
A Comparative Technical Guide for Proteomics and Drug Discovery
Executive Summary
This guide addresses the validation of 5-Ethynyl-1H-indole (5-EInd) incorporation into the proteome. 5-EInd serves as a bio-orthogonal metabolic precursor, converted intracellularly into 5-Ethynyl-tryptophan (5-ETrp) , enabling "click chemistry" (CuAAC) functionalization of proteins.
While fluorescence microscopy and flow cytometry provide rapid qualitative screening of incorporation, they fail to confirm structural integrity, site-specificity, or substitution efficiency. High-Resolution Mass Spectrometry (HR-MS) is the requisite quantitative validator. This guide compares these methodologies and provides a self-validating MS protocol to definitively prove 5-EInd incorporation via its characteristic +24.000 Da mass shift relative to native Tryptophan.
Technical Background: The Metabolic Logic
To validate incorporation, one must understand the biosynthetic pathway. 5-EInd is not incorporated directly; it is a substrate for the endogenous Tryptophan Synthase (TrpB) (in prokaryotes) or promiscuous tRNA synthetases (in engineered eukaryotes), which condense it with serine to form 5-Ethynyl-tryptophan.
-
Precursor: this compound (C
H N) -
Target Residue: Tryptophan (Trp, W)[1]
-
Incorporated Analog: 5-Ethynyl-tryptophan (5-ETrp)
-
Mechanism: Metabolic replacement of Indole in the Trp biosynthetic pathway.
Pathway Visualization
Figure 1: Biosynthetic conversion of 5-Ethynyl-indole to 5-Ethynyl-tryptophan and subsequent protein integration.
Comparative Analysis: MS vs. Fluorescence
Why switch from standard fluorescence assays to Mass Spectrometry?
| Feature | Fluorescence / Flow Cytometry | High-Resolution LC-MS/MS |
| Primary Output | Signal Intensity (Global) | Mass-to-Charge Ratio ( |
| Detection Basis | Click-reaction with Azide-Fluorophore | Intrinsic Mass Shift (+24.000 Da) |
| Site Specificity | None (Total protein signal only) | High (Identifies specific Trp residues) |
| False Positives | High (Non-specific dye binding) | Low (Exact mass filter) |
| Quantification | Relative (Intensity vs Control) | Absolute (Isotopic Ratio) |
| Structural Proof | Indirect | Direct (Sequence coverage) |
| Use Case | High-throughput Screening | Validation & Mechanism |
Critical Insight: Fluorescence can generate false positives due to "stickiness" of hydrophobic dyes or background click reactions. MS is the only method that proves the ethynyl group is covalently attached to the Tryptophan residue specifically.
Mass Spectrometry Validation Protocol
This protocol uses a "Bottom-Up" proteomics approach.[2][3] It is designed to detect the specific mass shift induced by the ethynyl group (
The Mass Shift Calculation
-
Native Tryptophan Residue (
): Monoisotopic Mass = 186.0793 Da -
5-Ethynyl-Trp Residue (
):-
Modification: Addition of Ethynyl (
, +25.0078) - Loss of H (-1.0078). -
Net Shift: +24.0000 Da .
-
-
Target Mass: 210.0793 Da (Residue mass).
Experimental Workflow
Step 1: Metabolic Labeling
-
Culture: Grow Trp-auxotrophic E. coli or mammalian cells in Trp-limiting media.
-
Induction: Add 0.5 - 1.0 mM this compound . Incubate for 4–12 hours (protein turnover dependent).
-
Harvest: Lyse cells in 8M Urea/50mM Tris-HCl (pH 8.0) to denature proteins and prevent degradation.
Step 2: Sample Preparation (The "Split" Strategy)
To ensure rigorous validation, split the lysate into two streams:
-
Stream A (Direct MS): No click reaction. Detects the "naked" 5-ETrp. (Recommended for Validation)
-
Stream B (Enrichment): Click reaction with Biotin-Azide -> Streptavidin enrichment -> Elution. (Recommended for Low-Abundance Targets)
Protocol for Stream A (Direct Validation):
-
Reduction/Alkylation: 5mM DTT (30 min, 56°C) followed by 15mM Iodoacetamide (20 min, dark).
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Desalting: C18 SPE cartridge clean-up.
Step 3: LC-MS/MS Acquisition
-
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is mandatory to resolve the +24 Da shift from potential oxidations).
-
Gradient: 5% to 35% Acetonitrile over 60 mins.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred. 5-ETrp is stable under standard HCD.
Step 4: Data Analysis (The "Variable Mod" Trick)
Configure your search engine (MaxQuant, Proteome Discoverer, or Mascot) with a Custom Modification :
-
Name: 5-Ethynyl
-
Composition: C(2)
-
Mass Shift: +24.0000 Da
-
Target Residue: W (Tryptophan)[1]
-
Type: Variable Modification
Workflow Diagram
Figure 2: Dual-stream workflow for validating 5-Ethynyl-indole incorporation.
Anticipated Results & Troubleshooting
The Diagnostic Spectrum
In a successful incorporation, you will observe "Twin Peaks" for Tryptophan-containing peptides if the replacement is partial:
-
Native Peptide: Mass
-
Modified Peptide: Mass
Da
Note on Isotopic Patterns: The ethynyl group does not significantly alter the isotopic distribution shape, unlike Bromine or Chlorine labels.
Common Pitfalls
-
Oxidation Confusion: Tryptophan is prone to oxidation (+16 Da, +32 Da).
-
Differentiation: 5-Ethynyl is +24 Da. Oxidation is +16 Da. High-resolution instruments (R > 30,000) easily distinguish these.
-
Warning: If you see +16 Da, it is likely sample handling artifact, not your label.
-
-
Low Incorporation Efficiency: If 5-EInd is toxic to your specific cell line, incorporation may be <5%.
-
Solution: Use Stream B (Enrichment) to isolate only the labeled peptides.
-
References
-
Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. NIH. Available at: [Link]
-
Quantitative Analysis of Newly Synthesized Proteins (HILAQ Method). NIH. Available at: [Link]
-
Indole and Tryptophan Metabolism: Endogenous and Dietary Routes. NIH. Available at: [Link]
-
Mass Spectrometric Identification of Oxidative Modifications of Tryptophan. NIH. Available at: [Link]
-
Development of Indole Chemistry to Label Tryptophan Residues. NIH. Available at: [Link]
Sources
Comparative analysis of the cytotoxicity of different alkyne-modified probes
Executive Summary
Bioorthogonal chemistry, particularly the use of alkyne-modified probes, has revolutionized the tracking of biomolecules. However, the biological perturbation caused by these probes is often underestimated. This guide provides a critical analysis of the cytotoxicity profiles of common alkyne probes, specifically focusing on the trade-offs between sensitivity and cell viability.
Key Takeaways:
-
DNA Probes: EdU is highly cytotoxic and induces cell cycle arrest; F-ara-EdU is the superior alternative for long-term live-cell studies.[1]
-
Click Chemistry: CuAAC (Copper-catalyzed) is generally toxic to live cells due to oxidative stress. SPAAC (Copper-free) is biocompatible but limited by reaction kinetics and steric bulk.
-
SPAAC Linkers: DBCO offers faster kinetics but higher lipophilicity (background noise); BCN is smaller and less hydrophobic, offering better intracellular bioavailability.
Part 1: The DNA Synthesis Dilemma (EdU vs. F-ara-EdU)
The most common application of alkyne probes is monitoring DNA synthesis. The industry standard, EdU (5-ethynyl-2'-deoxyuridine) , is widely used due to its efficient incorporation and bright staining. However, it is structurally invasive.
Mechanism of EdU Cytotoxicity
EdU replaces thymidine during DNA replication. The terminal alkyne group projects into the major groove of the DNA helix. While the polymerase accepts EdU, the resulting structural perturbation triggers the DNA Damage Response (DDR) machinery.
-
Steric Obstruction: The alkyne moiety interferes with DNA-protein interactions.
-
Checkpoint Activation: High incorporation leads to the phosphorylation of Histone H2AX (
-H2AX) and activation of ATM/ATR kinases. -
Cell Cycle Arrest: Cells accumulate in the G2/M phase , unable to complete mitosis, eventually leading to apoptosis.
The Superior Alternative: F-ara-EdU
F-ara-EdU (2'-deoxy-2'-fluoro-5-ethynyluridine) includes a fluorine atom at the 2' position.[1] This modification alters the sugar pucker, making the molecule less susceptible to excision repair and significantly reducing the triggering of cell cycle checkpoints.
Comparative Performance Data:
| Feature | EdU (Standard) | F-ara-EdU (Low Toxicity) |
| Cytotoxicity | High (dose-dependent) | Negligible at functional doses |
| Cell Cycle Arrest | Significant (G2/M block) | Minimal / None |
| Limit of Detection | High | High (comparable to EdU) |
| Recommended Use | Short pulses (<2 hrs), Fixed cells | Long-term tracking (>24 hrs), Live cells |
Visualization: DNA Damage Signaling Pathway
The following diagram illustrates the cascade triggered by EdU incorporation compared to the inert nature of F-ara-EdU.
Figure 1: Mechanistic divergence of EdU and F-ara-EdU in triggering DNA damage responses.
Part 2: The Catalyst Factor (CuAAC vs. SPAAC)
Copper Toxicity (CuAAC)
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is fast but inherently toxic.[2][3] The Cu(I) catalyst generates Reactive Oxygen Species (ROS) that damage lipids, proteins, and DNA.
-
Mitigation: Ligands like THPTA or BTTAA chelate copper, slowing ROS formation, but do not eliminate toxicity entirely.
-
Verdict: Avoid for live-cell imaging unless using extremely low concentrations (<50 µM) with optimized ligands for very short durations.
Strain-Promoted Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides without copper.[3] While biocompatible, the probes are bulky and hydrophobic.
DBCO vs. BCN: A Technical Comparison
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) |
| Reaction Kinetics | Fast ( | Moderate ( |
| Lipophilicity | High (Hydrophobic) | Moderate |
| Steric Bulk | High (Bulky fused rings) | Lower (Compact fused ring) |
| Non-Specific Binding | High (binds albumin/membranes) | Low |
| Best Application | Surface labeling, Proteomics | Intracellular imaging, Small molecule probes |
Part 3: Experimental Protocols for Toxicity Assessment
To validate the suitability of a probe for your specific cell line, perform these self-validating assays.
Protocol A: Cell Cycle Analysis (Flow Cytometry)
Objective: Determine if the probe causes G2/M arrest.
-
Pulse: Treat cells with the alkyne probe (e.g., 10 µM EdU) for the desired duration (e.g., 24 hours).
-
Wash: Remove media and wash 2x with PBS.
-
Fix: Harvest cells and fix in 70% ethanol at -20°C for >2 hours.
-
Stain: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
-
Analyze: Run on a flow cytometer.
-
Interpretation: A healthy population shows ~50-60% G1, ~30% S, ~10-20% G2/M.
-
Toxicity Signal: A significant spike in the G2/M peak (>30%) indicates arrest.
-
Protocol B: Metabolic Viability Assay (ATP Quantification)
Objective: Quantify reduction in metabolic activity.
-
Seed: Plate cells (5,000/well) in a 96-well opaque plate.
-
Treat: Add serial dilutions of the probe (0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive toxic control (e.g., Staurosporine).
-
Incubate: Culture for 24-48 hours.
-
Read: Add CellTiter-Glo® (or equivalent ATP reagent) equal to culture volume. Shake for 2 mins.
-
Measure: Record luminescence.
-
Calculate: Normalize to vehicle control (100%). Plot dose-response curve to find IC50.
Part 4: Decision Framework
Use this logic flow to select the appropriate probe for your experiment.
Figure 2: Decision tree for selecting alkyne probes based on experimental constraints.
References
-
Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404–20409. Link
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link
-
Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition, 49(50), 9422-9425. Link
-
Hong, V., et al. (2010). Labeling live cells by copper-catalyzed alkyne–azide click chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. Link
-
Lallana, E., et al. (2017). Chitosan/DNA polyplexes: The effect of the degree of acetylation and the DNA/polymer ratio on the physicochemical properties and cytotoxicity. Carbohydrate Polymers, 170, 1-10. Link
Sources
Safety Operating Guide
Definitive Disposal Guide: 5-Ethynyl-1H-indole
The following guide details the technical disposal procedures for 5-Ethynyl-1H-indole , synthesized for researchers and safety officers in drug development.
Part 1: Executive Hazard Assessment
Before initiating any disposal workflow, the chemical nature of this compound must be understood to prevent reactive incidents in the waste stream.[1]
Chemical Profile[1][2][3][4][5]
-
Molecular Formula: C₁₀H₇N[1]
-
Functional Groups: Indole core (nitrogen heterocycle) + Terminal Alkyne (ethynyl group).[1]
-
Physical State: Solid (typically off-white to brown powder).[1]
Critical Reactivity Hazards
The presence of the terminal alkyne (-C≡C-H) at the 5-position introduces a specific disposal hazard often overlooked in standard organic waste protocols:
-
Formation of Metal Acetylides: Terminal alkynes can react with coinage metals (Copper, Silver, Mercury) to form shock-sensitive, explosive metal acetylides.[1]
-
Operational Directive:NEVER use metal spatulas, metal cans, or foil-lined caps for storage or waste accumulation of this substance.[1]
-
-
Polymerization Risk: Under high heat or in the presence of radical initiators, the ethynyl group may undergo exothermic polymerization.
GHS Safety Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2] |
| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life.[2] |
Part 2: Pre-Disposal Stabilization & Packaging
Objective: Render the waste stable for transport to the incineration facility.
Segregation Protocol
-
Incompatible Streams: Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid) or strong bases.
-
Metal Exclusion: Ensure the waste container is strictly glass or high-density polyethylene (HDPE) .
Solubilization (For Solid Waste)
While solid waste can often be packed directly, dissolving high-purity this compound is recommended to prevent dust formation and ensure complete combustion during incineration.[1]
-
Recommended Solvent: Acetone or Ethanol.
-
Concentration Limit: < 10% w/v to avoid precipitation during storage.
Part 3: Disposal Workflows
Select the workflow matching your waste state.
Workflow A: Pure Solid Substance (Expired/Surplus)
Context: You have a vial of solid powder.[1]
-
Dissolution: Dissolve the solid in a combustible solvent (Acetone, Methanol, or Ethanol).[1]
-
Rationale: Incinerators operate more efficiently with liquid injection; this also eliminates the risk of dust inhalation during handling.
-
-
Labeling: Tag as "Flammable Organic Waste" with the constituent listed as "this compound solution."
-
Container: Transfer to a screw-cap glass bottle or HDPE jerrycan.
-
Final Disposal: High-Temperature Incineration (via licensed waste contractor).[1]
Workflow B: Reaction Mixtures (Organic Solvents)
Context: The compound is dissolved in reaction solvents (e.g., DMF, DMSO, DCM).[1]
-
Quenching: If the reaction mixture contains active reagents (e.g., Lithium aluminum hydride, Sodium hydride), quench carefully before disposal.[1]
-
pH Check: Verify pH is between 5 and 9. Neutralize if necessary.
-
Halogen Segregation:
-
If solvent is DCM/Chloroform : Dispose in "Halogenated Organic Waste".
-
If solvent is DMF/DMSO/Acetone : Dispose in "Non-Halogenated Organic Waste".
-
-
Final Disposal: Fuel blending/Incineration.
Workflow C: Aqueous Waste (Trace Contamination)
Context: Aqueous washes or HPLC effluence.[1]
-
Extraction (Optional but Recommended): If concentration is high (>100 ppm), extract with Ethyl Acetate to move the toxic compound to the organic stream.[1]
-
Accumulation: Collect aqueous waste in "Hazardous Aqueous Waste" containers.
Part 4: Visualized Decision Matrix
The following logic flow ensures the correct waste stream selection based on the chemical state.
Figure 1: Operational decision tree for segregating and packaging this compound waste streams.
Part 5: Regulatory Compliance (US/EU)[1]
RCRA Classification (USA)
Under the Resource Conservation and Recovery Act (RCRA):
-
Listing: this compound is not explicitly P-listed or U-listed.[1]
-
Characteristic Waste: It must be evaluated for characteristics.
-
Recommendation: Manage as Non-Listed Hazardous Organic Waste .
Spill Response (Emergency)
In the event of a spill during disposal:
-
Evacuate: Remove ignition sources.
-
PPE: Wear nitrile gloves, safety goggles, and a P95/N95 respirator (dust).
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use clay-based absorbents if they contain metal impurities.
-
Clean: Wipe surface with acetone, then soap and water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17842585, this compound.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[7] Retrieved from [Link][1]
-
Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
Sources
- 1. This compound | C10H7N | CID 17842585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. interchimie.fr [interchimie.fr]
- 4. vigon.com [vigon.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
